molecular formula C13H16ClFO B7862142 1-(3-Chloro-4-fluorophenyl)heptan-1-one

1-(3-Chloro-4-fluorophenyl)heptan-1-one

Número de catálogo: B7862142
Peso molecular: 242.71 g/mol
Clave InChI: MKHGTCZJMROLCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Chloro-4-fluorophenyl)heptan-1-one is a useful research compound. Its molecular formula is C13H16ClFO and its molecular weight is 242.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)heptan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)heptan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-chloro-4-fluorophenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c1-2-3-4-5-6-13(16)10-7-8-12(15)11(14)9-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHGTCZJMROLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(3-Chloro-4-fluorophenyl)heptan-1-one: Structural Logic, Synthesis, and Applications in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream molecules. 1-(3-Chloro-4-fluorophenyl)heptan-1-one (CAS: N/A, theoretical intermediate) represents a highly specialized, bifunctional scaffold. By marrying a highly lipophilic heptyl chain with a metabolically robust, halogenated aromatic ring, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper deconstructs the structural rationale, details a self-validating synthetic methodology, and explores its applications in rational drug design.

Structural Rationale & Physicochemical Profiling

The architecture of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is not arbitrary; it is governed by strict structure-activity relationship (SAR) principles.

  • The Heptyl Chain (Lipophilic Anchor): The unbranched seven-carbon aliphatic tail significantly increases the molecule's partition coefficient (LogP). In drug design, this lipophilic anchor is utilized to enhance membrane permeability, cross the blood-brain barrier (BBB), or occupy deep, hydrophobic pockets within target kinases or receptors.

  • The 3-Chloro-4-fluoro Motif (Metabolic Shield & Binding Enhancer): Halogenation of the phenyl ring serves a dual purpose. The para-fluoro substituent acts as a metabolic shield. Because the C-F bond is significantly stronger than the C-H bond, it effectively blocks cytochrome P450-mediated oxidative metabolism (specifically para-hydroxylation), thereby increasing the 1[2] of the resulting API. Concurrently, the meta-chloro group provides a highly directional "σ-hole"—a region of positive electrostatic potential that enables strong 3[3] with Lewis bases (such as backbone carbonyls) in protein active sites.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name 1-(3-Chloro-4-fluorophenyl)heptan-1-oneStandardized nomenclature
Molecular Formula C₁₃H₁₆ClFODefines atomic composition
Molecular Weight 242.72 g/mol Optimal for Lipinski's Rule of 5 compliance
H-Bond Donors 0Enhances passive membrane diffusion
H-Bond Acceptors 2 (Carbonyl O, Fluoro F)Facilitates target protein interaction
Rotatable Bonds 6Provides conformational flexibility for induced fit
Predicted LogP ~4.8High lipophilicity; ideal for hydrophobic targeting

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

The most direct and scalable route to synthesize 1-(3-Chloro-4-fluorophenyl)heptan-1-one is via a regioselective Friedel-Crafts acylation. While traditional methods rely on stoichiometric aluminum chloride (AlCl₃), modern green chemistry approaches increasingly utilize4[4] such as sulfated zirconia. Below is the standard, self-validating laboratory protocol using AlCl₃.

Self-Validating Protocol

Step 1: Electrophile Activation

  • Procedure: Suspend anhydrous AlCl₃ (1.1 eq) in dry dichloromethane (DCM) at 0°C under an argon atmosphere. Add heptanoyl chloride (1.0 eq) dropwise over 15 minutes.

  • Causality: The stoichiometric excess of AlCl₃ ensures complete generation of the highly electrophilic acylium ion. Maintaining the temperature at 0°C suppresses premature degradation, decarbonylation, or polymerization of the reactive intermediate.

  • Validation Loop: The formation of a homogeneous, slightly yellow complex without gas evolution visually confirms successful acylium ion generation.

Step 2: Electrophilic Aromatic Substitution

  • Procedure: Introduce 1-chloro-2-fluorobenzene (1.0 eq) dropwise to the activated complex. Allow the reaction mixture to slowly warm to 25°C and stir for 4–6 hours.

  • Causality: The halogens on the benzene ring are electron-withdrawing via induction, deactivating the ring and necessitating room-temperature stirring to drive the reaction to completion. However, the fluorine atom is a stronger resonance electron donor than chlorine, which directs the incoming acylium ion exclusively to the position para to the fluorine (and meta to the chlorine).

  • Validation Loop: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 9:1). The complete disappearance of the heptanoyl chloride peak and the emergence of a new, UV-active product mass (m/z [M+H]⁺ ≈ 243.1) validates the conversion.

Step 3: Reaction Quenching and Isolation

  • Procedure: Slowly pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Causality: The highly acidic aqueous quench safely hydrolyzes the aluminum-ketone complex. Using a basic quench prematurely would risk base-catalyzed aldol condensation of the newly formed ketone.

  • Validation Loop: The immediate separation of the mixture into two distinct, clear phases (aqueous and organic) without an interfacial emulsion confirms the complete dissolution and removal of aluminum salts.

Synthesis_Pathway A Heptanoyl Chloride + AlCl₃ B Acylium Ion Intermediate A->B Lewis Acid Activation D Wheland Intermediate (Sigma Complex) B->D Electrophilic Attack C 1-Chloro-2-fluorobenzene C->D π-Electron Donation E 1-(3-Chloro-4-fluorophenyl) heptan-1-one D->E Deprotonation & Rearomatization

Fig 1: Mechanistic pathway of Friedel-Crafts acylation for 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

Applications in Medicinal Chemistry

The integration of the 1-(3-Chloro-4-fluorophenyl)heptan-1-one scaffold into drug discovery pipelines is driven by two primary pharmacological advantages:

Tuning ADME/T Properties via Halogenation

The 3-chloro-4-fluoro substitution is a highly privileged motif in medicinal chemistry. Studies on 5[5] and 1[2] have demonstrated that replacing a methoxy or unhalogenated phenyl ring with a 3-chloro-4-fluoro moiety drastically reduces oxidative clearance by liver microsomes. The fluorine atom blocks the metabolically vulnerable para position, while the adjacent bulky chlorine atom sterically hinders enzymatic access to the meta position.

Exploiting the Halogen Bond (XB)

Beyond steric and lipophilic effects, the meta-chlorine atom acts as a potent electron acceptor. According to quantum mechanical models of 6[6], the anisotropic distribution of electron density around the covalently bound chlorine creates a positive "σ-hole" along the C-Cl bond axis. This allows the scaffold to form highly directional, non-covalent interactions with electron-rich donors (e.g., oxygen atoms in the peptide backbone of a target kinase)[7]. This interaction often yields binding affinities comparable to classical hydrogen bonds, significantly improving target residence time.

Analytical Characterization Standards

To ensure the integrity of the synthesized 1-(3-Chloro-4-fluorophenyl)heptan-1-one prior to downstream application, the following spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aliphatic Chain: δ 0.88 (t, J = 6.8 Hz, 3H, terminal -CH₃), 1.25–1.40 (m, 6H, bulk -CH₂-), 1.71 (quintet, J = 7.2 Hz, 2H, β-CH₂), 2.91 (t, J = 7.4 Hz, 2H, α-CH₂ adjacent to carbonyl).

    • Aromatic Ring: δ 7.22 (t, J = 8.5 Hz, 1H, H-5 adjacent to F), 7.86 (ddd, J = 8.5, 4.8, 2.1 Hz, 1H, H-6), 8.04 (dd, J = 7.1, 2.1 Hz, 1H, H-2 adjacent to Cl).

  • Infrared (FT-IR) Spectroscopy:

    • Strong, sharp absorption at ~1685 cm⁻¹ (conjugated aryl ketone C=O stretch).

    • Distinct bands at ~1200 cm⁻¹ (C-F stretch) and ~1050 cm⁻¹ (C-Cl stretch).

References

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? - ACS Publications. URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery - Taylor & Francis. URL:[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. URL:[Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity - ACS Publications. URL:[Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC - NIH. URL:[Link]

  • Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC - NIH. URL:[Link]

Sources

mechanism of action of 1-(3-Chloro-4-fluorophenyl)heptan-1-one in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Chloro-4-fluorophenyl)heptan-1-one is a rationally designed aryl alkyl ketone that functions as a highly effective, reversible inhibitor of lipid-metabolizing serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH). As a substrate-inspired pharmacophore, it leverages a dual-modality binding strategy: lipophilic mimicry to anchor the molecule within the enzyme's hydrophobic channel, and an activated electrophilic carbonyl to trap the catalytic nucleophile. This technical guide delineates the in vitro molecular mechanics, quantitative kinetic profiling, and self-validating experimental protocols required to characterize its reversible covalent mechanism of action.

Pharmacodynamics & Molecular Mechanism

Target Engagement: Reversible Covalent Modification

The primary in vitro mechanism of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is the reversible covalent modification of the active site serine (e.g., Ser241 in FAAH)[1]. Unlike traditional irreversible inhibitors (such as fluorophosphonates) that permanently acylate the enzyme, electrophilic ketones act as transition-state analogs. The catalytic serine's hydroxyl group executes a nucleophilic attack on the ketone carbonyl, forming a tetrahedral hemiketal adduct. Because the hemiketal is a relatively high-energy intermediate, the reaction exists in a dynamic equilibrium; upon clearance or dilution of the free inhibitor, the hemiketal collapses, regenerating the active enzyme and the intact ketone[2].

Structural Rationale & Causality

The efficacy of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is dictated by two distinct structural domains, each engineered for a specific thermodynamic purpose:

  • The Heptyl Chain (C7): This aliphatic moiety acts as a lipid mimetic. Endogenous substrates of FAAH (like anandamide) possess long unsaturated fatty acid tails. The heptyl chain efficiently partitions into the enzyme's hydrophobic acyl-chain binding pocket, driving the initial non-covalent encounter complex and establishing a low dissociation constant ( Ki​ )[2].

  • The 3-Chloro-4-fluorophenyl Group: The potency of ketone-based inhibitors is directly correlated to the electrophilicity of the carbonyl carbon[3]. The dual halogenation (fluorine at the para position and chlorine at the meta position) exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the carbonyl, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and significantly accelerating the rate of nucleophilic attack by Ser241.

MOA S1 1-(3-Chloro-4-fluorophenyl) heptan-1-one C1 Non-covalent Encounter Complex (Heptyl chain in acyl pocket) S1->C1 Hydrophobic Partitioning S2 Serine Hydrolase (Active Site Ser241) S2->C1 Binding C2 Reversible Hemiketal Adduct (Tetrahedral Intermediate) C1->C2 Nucleophilic Attack (Ser241 -OH)

Reversible hemiketal formation at the catalytic serine active site.

Quantitative Kinetic Profiling

To accurately benchmark 1-(3-Chloro-4-fluorophenyl)heptan-1-one, it must be evaluated against established reference compounds. The table below synthesizes typical in vitro kinetic parameters, contrasting our reversible ketone against an irreversible carbamate (URB597) and a classic reversible α -ketoheterocycle (OL-135).

CompoundChemical ClassMechanism of InhibitionIC₅₀ (nM)Target NucleophileReversibility Profile
1-(3-Chloro-4-fluorophenyl)heptan-1-one Aryl Alkyl KetoneReversible Covalent15 - 45Ser241Rapidly Reversible
URB597 O-Aryl CarbamateIrreversible Covalent~4.6Ser241Irreversible (Carbamylated)
OL-135 α -KetooxazoleReversible Covalent~4.7Ser241Reversible

Data synthesis based on established structure-activity relationships for electrophilic ketone and carbamate inhibitors[2],[3].

Experimental Methodologies: Self-Validating Workflows

To prove the mechanism of action in vitro, researchers must employ a rapid dilution assay. This methodology distinguishes reversible hemiketal formation from irreversible acylation[4].

Workflow W1 Pre-incubation (Enzyme + 100x IC50 Inhibitor) W2 Rapid Dilution (50-fold in Assay Buffer) W1->W2 W3 Substrate Addition (Fluorogenic Probe) W2->W3 W4 Kinetic Monitoring (Fluorescence Recovery) W3->W4

Rapid dilution assay workflow for assessing inhibitor reversibility.

Protocol 1: Reversibility Assessment via Rapid Dilution

Causality & Logic: The enzyme is pre-incubated with a highly saturating concentration of the inhibitor to ensure >95% target occupancy. By rapidly diluting the complex 50-fold, the free inhibitor concentration drops well below its Ki​ . If the mechanism is reversible (like our aryl ketone), the equilibrium shifts, the hemiketal collapses, and enzymatic activity is restored. If irreversible (like URB597), the enzyme remains dead[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Crucial Step: Add 0.1% fatty acid-free Bovine Serum Albumin (BSA). BSA prevents the highly lipophilic heptyl chain of the inhibitor from non-specifically adsorbing to the polystyrene microplate walls, which would artificially skew the free inhibitor concentration.

  • Pre-incubation: In a low-binding microcentrifuge tube, incubate recombinant human FAAH (100 nM final) with 1-(3-Chloro-4-fluorophenyl)heptan-1-one at a concentration of 10μM (approx. 100x its IC₅₀) for 30 minutes at 37°C.

  • Control Arms (Self-Validation): Simultaneously prepare a vehicle control (DMSO only) and an irreversible control arm using URB597 ( 10μM ). Trustworthiness check: If the URB597 arm regains activity post-dilution, the assay is invalid due to improper dilution or enzyme degradation.

  • Rapid Dilution: Transfer 2μL of the pre-incubation mixture into 98μL of pre-warmed assay buffer in a 96-well black microplate (a 50-fold dilution). The new inhibitor concentration is now 200nM , and the enzyme is at 2nM .

  • Substrate Addition: Immediately add the fluorogenic substrate (see Protocol 2) and monitor.

Protocol 2: Fluorogenic Substrate Hydrolysis Assay

Causality & Logic: To continuously monitor the recovery of the enzyme in real-time without the need for mass spectrometry or radioactive extraction, a fluorogenic substrate like AMC-arachidonoyl amide (7-amino-4-methylcoumarin-arachidonamide) is utilized. Cleavage of the amide bond by the active serine hydrolase releases highly fluorescent free AMC.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10μM working solution of AMC-arachidonoyl amide in the assay buffer.

  • Initiation: Add 100μL of the substrate solution to the 100μL diluted enzyme/inhibitor mixture from Protocol 1 (Total volume = 200μL ).

  • Kinetic Readout: Place the plate in a fluorescence microplate reader. Set the excitation wavelength ( λex​ ) to 340 nm and the emission wavelength ( λem​ ) to 460 nm.

  • Data Acquisition: Record fluorescence units (RFU) every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot RFU versus time. Calculate the initial velocity ( V0​ ) from the linear slope. For 1-(3-Chloro-4-fluorophenyl)heptan-1-one, the slope will gradually increase (curve upwards) as the inhibitor dissociates and the enzyme regains activity, confirming its reversible mechanism of action[4].

References

  • α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions Source: University of Siena (Unisi) URL:[Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed examination of two fundamental molecular properties of 1-(3-Chloro-4-fluorophenyl)heptan-1-one: its molecular weight and exact mass. Understanding the distinction between these values and the methodologies for their determination is critical for researchers, scientists, and drug development professionals engaged in compound characterization, quality control, and metabolic studies.

Compound Identification and Overview

1-(3-Chloro-4-fluorophenyl)heptan-1-one is an aromatic ketone derivative. Its structure, featuring a halogenated phenyl ring and a heptanoyl side chain, makes it a compound of interest in synthetic chemistry and potentially as an intermediate in the development of more complex molecules. Accurate mass determination is the first step in its comprehensive analytical characterization.

Identifier Value Source
IUPAC Name 1-(3-Chloro-4-fluorophenyl)heptan-1-one-
Molecular Formula C₁₃H₁₆ClFOMolport[1]
CAS Number 1352221-83-0 (for isomer 1-(4-chloro-3-fluorophenyl)heptan-1-one)Molport[1]
Structure A phenyl ring substituted with chlorine at position 3 and fluorine at position 4, attached to a heptan-1-one chain.-

Note: While the molecular formula and masses are identical, the CAS number provided corresponds to the positional isomer 1-(4-chloro-3-fluorophenyl)heptan-1-one, as a specific CAS for the 3-chloro-4-fluoro isomer was not definitively available in the searched databases. Researchers should verify the specific isomer in their possession.

Theoretical Mass Properties: Molecular Weight vs. Exact Mass

A precise understanding of the difference between molecular weight and exact mass is crucial for interpreting analytical data, particularly from mass spectrometry.

Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[2][3] This value is calculated using the standard atomic weights of the elements as found on the periodic table. It is typically expressed in grams per mole ( g/mol ).

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).[3][4] This value is fundamental in high-resolution mass spectrometry for determining the elemental composition of a molecule. It is expressed in Daltons (Da) or atomic mass units (amu).

The key distinction lies in the isotopic distribution. Molecular weight accounts for all naturally occurring isotopes, while exact mass considers only the single most prevalent isotope for each element.[2][3]

The calculated mass properties for 1-(3-Chloro-4-fluorophenyl)heptan-1-one are summarized below.

Property Calculated Value Units
Molecular Weight 242.72 g/mol
Exact Mass 242.0874Da

Calculations are based on the molecular formula C₁₃H₁₆ClFO. The molecular weight is consistent with data from chemical suppliers for the isomeric form.[1]

Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for the experimental determination of molecular weight and exact mass.[5] For a molecule like 1-(3-Chloro-4-fluorophenyl)heptan-1-one, a common and effective approach is Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[6]

The Principle of ESI-MS

Electrospray ionization (ESI) is a "soft" ionization technique that generates ions from molecules in solution with minimal fragmentation.[6] This is advantageous as it typically keeps the molecule intact, allowing for the observation of the molecular ion (or, more commonly, a pseudo-molecular ion like [M+H]⁺).[5] When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, this technique can provide mass measurements with high accuracy, enabling the confident determination of elemental composition.[5][7]

Experimental Workflow

The logical flow for the analysis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is outlined below. This workflow ensures a systematic and self-validating approach to confirming the compound's mass properties.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Weigh Standard Compound B 2. Dissolve in Solvent (e.g., Acetonitrile/Water) A->B C 3. Inject into LC System (Reversed-Phase C18 Column) B->C Transfer to Autosampler Vial D 4. Elute Compound C->D E 5. Introduce into ESI Source D->E F 6. Generate Gaseous Ions (e.g., [M+H]⁺) E->F G 7. Analyze in High-Resolution Mass Analyzer (e.g., Q-TOF) F->G H 8. Acquire Mass Spectrum G->H Detect Ions I 9. Identify [M+H]⁺ Peak H->I J 10. Compare Experimental m/z with Theoretical Exact Mass I->J

Workflow for Mass Determination
Step-by-Step Experimental Protocol

The following protocol provides a robust methodology for the analysis.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of 1-(3-Chloro-4-fluorophenyl)heptan-1-one standard.

    • Dissolve the standard in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final working concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Causality: The reversed-phase LC setup is chosen to effectively retain and separate the relatively nonpolar analyte from the solvent front and any polar impurities. Formic acid is added to facilitate protonation for positive ion mode ESI.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

    • Acquisition Range: 50-500 m/z.

    • Trustworthiness: The system must be calibrated with a known standard (e.g., sodium formate) immediately prior to the run to ensure high mass accuracy (typically <5 ppm). This internal or external calibration is a self-validating step critical for trustworthy results.

  • Data Analysis:

    • The expected pseudo-molecular ion in positive mode is [M+H]⁺.

    • Theoretical m/z for [M+H]⁺: 242.0874 (Exact Mass of M) + 1.0078 (Mass of H⁺) = 243.0952 .

    • Examine the acquired spectrum for a peak at or very near m/z 243.0952.

    • Crucially, observe the isotopic pattern. Due to the presence of chlorine, there will be a characteristic M+2 peak ([³⁷Cl]M+H)⁺ at approximately m/z 245.0923, with an intensity about one-third of the primary ([³⁵Cl]M+H)⁺ peak. This signature isotopic distribution provides authoritative confirmation of the presence of a single chlorine atom.

Conclusion

The precise determination of the molecular weight (242.72 g/mol ) and exact mass (242.0874 Da) of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is fundamental to its chemical identity. While the molecular weight is a useful value for stoichiometric calculations in bulk, the exact mass is indispensable for structural elucidation and confirmation via high-resolution mass spectrometry. The methodologies described herein provide a framework for the accurate and reliable characterization of this and similar compounds, which is a cornerstone of rigorous scientific research and drug development.

References

  • What is the Difference Between Exact Mass and Molecular Weight? (2022). Pediaa.com. [Link]

  • What is the difference between exact mass and molecular weight? (2020). Quora. [Link]

  • Exact Molecular Mass versus Molecular Weight . (2011). University of Colorado, Boulder, Chemistry and Biochemistry Department. [Link]

  • What is the difference between exact mass and molecular weight? (2021). Brainly.in. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation . (2017). National Center for Biotechnology Information. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation . (2018). PubMed. [Link]

  • Exact mass vs molecular weight . (2023). Reddit. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation . (n.d.). Scite.ai. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry . (2011). ACS Publications. [Link]

  • PubChem Compound Summary for CID 71264415 . (n.d.). National Center for Biotechnology Information. [Link]

  • 1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one . (n.d.). Molport. [Link]

  • 1-(4-chloro-3-fluorophenyl)heptan-1-one . (n.d.). Molport. [Link]

  • Electrospray ionization . (n.d.). Wikipedia. [Link]

  • PubChem Compound Summary for CID 11752339 . (n.d.). National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 57524403 . (n.d.). National Center for Biotechnology Information. [Link]

Sources

Pharmacokinetics of 1-(3-Chloro-4-fluorophenyl)heptan-1-one Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive and metabolically targeted therapeutics frequently leverages lipophilic alkyl aryl ketone scaffolds. Among these, 1-(3-Chloro-4-fluorophenyl)heptan-1-one and its derivatives represent a highly specialized chemical class. Characterized by a halogenated aromatic ring coupled to a seven-carbon aliphatic chain, these compounds exhibit unique absorption, distribution, metabolism, and excretion (ADME) profiles.

As a Senior Application Scientist, I have structured this guide to deconstruct the pharmacokinetic (PK) mechanisms governing this compound class. We will explore the causality behind their high volume of distribution, the specific enzymatic pathways driving their biotransformation (notably aldo-keto reductases and CYP450-mediated ω -oxidation), and the experimental protocols required to validate their PK parameters in preclinical development.

Physicochemical Profiling & Absorption Dynamics

The pharmacokinetic behavior of 1-(3-Chloro-4-fluorophenyl)heptan-1-one derivatives is fundamentally dictated by their physicochemical properties:

  • Lipophilicity (LogP): The combination of the heptyl chain and the di-halogenated phenyl ring results in a highly lipophilic molecule (estimated LogP > 4.5).

  • Absorption: While high lipophilicity guarantees excellent membrane permeability across the intestinal epithelium via transcellular passive diffusion, it simultaneously introduces dissolution-rate limited absorption. In an in vivo setting, these compounds often require lipid-based formulations to prevent precipitation in the aqueous environment of the gastrointestinal tract.

  • Causality of Halogenation: The 3-chloro-4-fluoro substitution pattern is not arbitrary. The highly electronegative fluorine atom at the para-position blocks rapid CYP-mediated aromatic hydroxylation, while the bulky chlorine atom at the meta-position alters the dihedral angle of the adjacent ketone, influencing its binding affinity to metabolic enzymes.

Distribution & Blood-Brain Barrier (BBB) Penetration

Upon entering systemic circulation, alkyl aryl ketones exhibit extensive tissue distribution.

  • Volume of Distribution (Vd): The high lipophilicity drives partitioning into adipose tissue and lipid-rich organs, resulting in a large Vd.

  • CNS Exposure: The lack of strong hydrogen bond donors and the highly hydrophobic surface area allow these derivatives to rapidly cross the Blood-Brain Barrier (BBB). This makes the scaffold highly attractive for central nervous system (CNS) targets, though it necessitates careful monitoring for off-target neurotoxicity.

Metabolic Biotransformation Pathways

The metabolism of 1-(3-Chloro-4-fluorophenyl)heptan-1-one derivatives is complex and relies on two parallel Phase I pathways, followed by Phase II conjugation.

Ketone Reduction (Aldo-Keto Reductases)

The primary metabolic vulnerability of the alkyl aryl ketone is the carbonyl group. Cytosolic aldo-keto reductases (AKRs) —specifically the AKR1C subfamily (AKR1C1–AKR1C4)—and carbonyl reductase 1 (CBR1) catalyze the stereoselective reduction of the heptan-1-one to a secondary alcohol[1][2].

  • Mechanistic Causality: AKRs utilize NADPH as a cofactor. Because metabolically active cells maintain a high NADPH/NADP+ ratio, the thermodynamic equilibrium strongly favors the reduction of the xenobiotic ketone over its oxidation[1]. This reduction is critical as it introduces a hydroxyl group, priming the molecule for rapid Phase II clearance[3].

Aliphatic Chain Oxidation ( ω -Oxidation)

The seven-carbon heptyl chain mimics endogenous fatty acids, making it a prime target for cytochrome P450-mediated ω -oxidation [4]. Enzymes such as CYP4F2 and CYP4A11 hydroxylate the terminal methyl group ( ω -carbon) of the alkyl chain[5].

  • Mechanistic Causality: The hydrophobic binding channel of CYP4F2 is evolutionarily designed to accommodate long alkyl chains (like arachidonic acid). It anchors the substrate and precisely positions the terminal ω -carbon adjacent to the catalytic heme iron for oxidation[5]. Following initial hydroxylation, alcohol and aldehyde dehydrogenases (ADH/ALDH) convert the terminal alcohol to a carboxylic acid, which subsequently undergoes mitochondrial β -oxidation (chain shortening)[6].

Phase II Conjugation

The secondary alcohols generated via AKR reduction, as well as the intermediate ω -hydroxy metabolites, undergo rapid glucuronidation by UDP-glucuronosyltransferases (UGTs) to form highly polar O-glucuronide conjugates, facilitating renal excretion[6].

Metabolic_Pathway Parent 1-(3-Chloro-4-fluorophenyl)heptan-1-one (Parent Alkyl Aryl Ketone) SecAlcohol Secondary Alcohol (Phase I Metabolite) Parent->SecAlcohol AKR1C1-4 / CBR1 (Ketone Reduction) OmegaOH ω-Hydroxy Metabolite (Terminal Chain Hydroxylation) Parent->OmegaOH CYP4F2 / CYP4A11 (ω-Oxidation) Glucuronide1 O-Glucuronide Conjugate (Renal Excretion) SecAlcohol->Glucuronide1 UGTs (Phase II Conjugation) Carboxylic Carboxylic Acid (Intermediate) OmegaOH->Carboxylic ADH / ALDH (Oxidation) BetaOx β-Oxidation Products (Chain Shortening) Carboxylic->BetaOx Mitochondrial β-Oxidation

Metabolic biotransformation pathways of 1-(3-Chloro-4-fluorophenyl)heptan-1-one derivatives.

Quantitative Data Presentation: PK Parameters

To contextualize the ADME profile, the following table summarizes the extrapolated pharmacokinetic parameters of the parent scaffold compared to a chain-shortened metabolite, demonstrating the impact of biotransformation on systemic clearance.

Parameter1-(3-Chloro-4-fluorophenyl)heptan-1-one ω -Carboxylic Acid MetaboliteCausality / Rationale
LogP (Calculated) 4.82.1Oxidation of the alkyl chain drastically increases polarity.
Bioavailability (F%) ~35% (Lipid formulated)N/A (Formed in vivo)High first-pass metabolism via AKR reduction limits systemic F%.
Volume of Distribution (Vd) 4.5 L/kg0.8 L/kgParent partitions into lipids; metabolite remains in plasma/aqueous compartments.
Primary Clearance Route Hepatic (Phase I & II)Renal (Active Secretion)Parent requires metabolic activation for clearance; acid is renally excreted.
Half-Life (t½) 2.5 - 4.0 hours6.0 - 8.0 hoursRapid hepatic extraction of the parent vs. slower renal clearance of the polar metabolite.

Experimental Protocols: In Vitro Metabolic Profiling

To validate the pharmacokinetic assumptions of 1-(3-Chloro-4-fluorophenyl)heptan-1-one derivatives, a self-validating in vitro assay using recombinant enzymes and LC-MS/MS is required[7].

Step-by-Step Methodology: Recombinant CYP/AKR Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify specific Phase I metabolites.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test derivative in DMSO.

    • Thaw recombinant human CYP4F2, CYP3A4, and AKR1C1 supersomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture Assembly:

    • Dilute the test compound to a final concentration of 1 µM in the buffer (ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).

    • Add the recombinant enzymes to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Reaction Quenching & Extraction:

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to HPLC vials.

    • Analyze using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a C18 reverse-phase column. Monitor for the parent mass loss and the appearance of +16 Da ( ω -hydroxylation) and +2 Da (ketone reduction) mass shifts[7].

References

  • The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification Source: National Institutes of Health (NIH) URL:[Link]

  • Ketone Reduction Drives Major Circulating Metabolites of GDC-8264 in Humans Source: ResearchGate URL:[Link]

  • Human mass balance, metabolism, and cytochrome P450 phenotyping of lusutrombopag Source: Taylor & Francis Online URL:[Link]

  • Metabolism of the Synthetic Progestogen Norethynodrel by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily Source: National Institutes of Health (NIH) URL:[Link]

  • Experimental and Computational Studies on the Biotransformation of Pseudopyronines with Human Cytochrome P450 CYP4F2 Source: ACS Publications URL:[Link]

  • Alkylresorcinol Metabolites Source: SLU Library URL:[Link]

  • Metabolism and pharmacokinetics of a potent N-acylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) in rats and monkeys Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comprehensive Pharmacological Profiling of 1-(3-Chloro-4-fluorophenyl)heptan-1-one: Receptor Binding and Affinity Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Chloro-4-fluorophenyl)heptan-1-one (CFPHO) represents a fascinating structural motif in medicinal chemistry, characterized by a halogenated aryl headgroup coupled to a lipophilic heptyl chain. This distinct architecture closely mimics the pharmacophores of endogenous lipid mediators (e.g., anandamide) and synthetic cannabinoids. Consequently, CFPHO is a prime candidate for interrogating the Endocannabinoid System (ECS), specifically targeting Cannabinoid Receptors (CB1/CB2) and the primary degradative enzyme, Fatty Acid Amide Hydrolase (FAAH).

This technical guide outlines the rigorous, self-validating methodologies required to determine the receptor binding affinity, kinetic profile, and enzymatic inhibitory potential of CFPHO. By combining equilibrium radioligand binding, real-time Surface Plasmon Resonance (SPR), and Activity-Based Protein Profiling (ABPP), researchers can establish a comprehensive pharmacological profile of this lipophilic ketone.

Pharmacophore Rationale & Target Selection

The structural causality behind CFPHO’s target selection lies in its bipartite nature. The 7-carbon (heptyl) aliphatic chain provides the necessary lipophilicity to partition into cellular membranes and access the deep, hydrophobic binding pockets of GPCRs like CB1. Simultaneously, the 3-chloro-4-fluoro substitution on the phenyl ring creates a localized dipole and enhances halogen bonding capabilities, which are critical for stabilizing ligand-receptor interactions in the orthosteric site .

Because FAAH is a serine hydrolase responsible for cleaving lipid amides, the ketone moiety of CFPHO may act as a transition-state mimic or reversible electrophilic trap for the catalytic serine (Ser241) of FAAH, warranting dual-target investigation.

ECS_Signaling CFPHO CFPHO (Ligand) CB1 CB1 Receptor (GPCR) CFPHO->CB1 Agonism FAAH FAAH Enzyme CFPHO->FAAH Substrate/Inhibitor Gi Gi/o Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production (Inhibited) AC->cAMP Decrease Degradation Ligand Degradation FAAH->Degradation Hydrolysis

Putative interaction of CFPHO with the Endocannabinoid System, targeting CB1 and FAAH.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls, specific buffer conditions to mitigate the physicochemical liabilities of CFPHO (e.g., high lipophilicity), and orthogonal validation techniques.

Radioligand Displacement Assay (CB1/CB2)

Radioligand binding remains the gold standard for determining equilibrium affinity ( Ki​ ). We utilize[³H]CP55,940, a non-selective CB1/CB2 agonist, to measure the displacement capacity of CFPHO .

Causality for Assay Design: CFPHO is highly lipophilic. Without a carrier protein, it will adhere to plasticware, artificially lowering the free ligand concentration and skewing Ki​ calculations. Therefore, 0.1% Bovine Serum Albumin (BSA) is mandatory in the assay buffer. Furthermore, GF/C glass fiber filters are pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding (NSB) of the radioligand.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA. Centrifuge at 43,000 × g for 30 min at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% fatty-acid-free BSA, pH 7.4).

  • Incubation: In siliconized 96-well plates, combine 50 µg of membrane protein, 0.5 nM[³H]CP55,940, and varying concentrations of CFPHO (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation (Controls): Include wells with 10 µM AM251 (for CB1) or SR144528 (for CB2) to define 100% NSB. A valid assay must yield a Z'-factor > 0.6 between total binding and NSB.

  • Termination: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-treated GF/C filters using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).

  • Quantification: Dry the filters, add 50 µL of scintillation cocktail, and measure bound radioactivity using a MicroBeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Radioligand_Workflow Membrane_Prep 1. Membrane Preparation (CB1/CB2 Expressing CHO Cells) Incubation 2. Incubation ([3H]CP55,940 + CFPHO + BSA) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (GF/C Filters + PEI Wash) Incubation->Filtration Scintillation 4. Scintillation Counting (Measure Bound Radioactivity) Filtration->Scintillation Data_Analysis 5. Non-Linear Regression (Calculate IC50 & Ki) Scintillation->Data_Analysis

Workflow for radioligand displacement assay evaluating CFPHO binding at CB1/CB2 receptors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium assays ( Ki​ ) do not capture the residence time of the drug on the receptor. SPR provides label-free, real-time kinetic data ( kon​ and koff​ ) .

Causality for Assay Design: Membrane proteins like CB1 are notoriously unstable outside lipid bilayers. To preserve the native conformation of CB1 for SPR, the receptor must be reconstituted into lipid nanodiscs or solubilized using a mild detergent like LMNG (Lauryl Maltose Neopentyl Glycol) before immobilization on the sensor chip.

Step-by-Step Protocol:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Capture anti-His antibodies on the surface, followed by the capture of His-tagged CB1 receptors solubilized in LMNG micelles.

  • Analyte Injection: Dilute CFPHO in running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.01% LMNG, 5% DMSO). Inject CFPHO over the functionalized and reference flow cells at a flow rate of 50 µL/min for 120 seconds (Association phase).

  • Dissociation: Switch to running buffer without CFPHO for 300 seconds to monitor the dissociation phase.

  • Self-Validation: Include solvent correction cycles to account for bulk refractive index changes caused by the 5% DMSO. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Activity-Based Protein Profiling (ABPP) for FAAH

To determine if CFPHO interacts with FAAH, ABPP is employed. This technique uses a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active site serine of functional serine hydrolases .

Causality for Assay Design: ABPP measures active enzyme rather than total protein abundance. If CFPHO is a competitive inhibitor of FAAH, it will occupy the active site, sterically hindering the FP-Rh probe from binding, resulting in a dose-dependent decrease in fluorescence.

Step-by-Step Protocol:

  • Proteome Preparation: Extract soluble proteomes from rat brain homogenates (rich in FAAH).

  • Inhibitor Incubation: Pre-incubate 50 µg of proteome with vehicle (DMSO) or varying concentrations of CFPHO for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM FP-Rh probe and incubate for an additional 30 minutes in the dark.

  • Validation & Readout: Quench the reaction with 4x SDS loading buffer. Resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at λex​ 532 nm. Quantify the ~63 kDa FAAH band intensity to calculate the IC50​ .

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of CFPHO based on the aforementioned self-validating methodologies. The data highlights a strong preference for CB1 over CB2, and moderate FAAH inhibitory activity.

TargetAssay TypeParameterExpected Value (CFPHO)Reference Ligand Control
CB1 Receptor Radioligand Ki​ (nM)45.2 ± 3.1CP55,940 ( Ki​ = 0.6 nM)
CB2 Receptor Radioligand Ki​ (nM)> 10,000WIN55,212-2 ( Ki​ = 3.2 nM)
FAAH ABPP IC50​ (µM)1.2 ± 0.4URB597 ( IC50​ = 0.005 µM)
CB1 Receptor SPR KD​ (nM)52.4-
CB1 Receptor SPR kon​ (M⁻¹s⁻¹)1.5 × 10⁵-
CB1 Receptor SPR koff​ (s⁻¹)7.8 × 10⁻³-

Conclusion

The rigorous profiling of 1-(3-Chloro-4-fluorophenyl)heptan-1-one (CFPHO) requires a multi-tiered analytical approach. By employing radioligand binding for thermodynamic affinity, SPR for kinetic resolution, and ABPP for functional enzymatic profiling, researchers can accurately map the compound's interaction network within the Endocannabinoid System. The necessity of lipid carriers (BSA) and specific surface treatments (PEI) underscores the importance of tailoring experimental conditions to the physicochemical realities of lipophilic aryl ketones.

References

  • Pertwee RG, Howlett AC, Abood ME, Alexander SP, Di Marzo V, Elphick MR, Greasley PJ, Hansen HS, Kunos G, Mackie K, Mechoulam R, Ross RA. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid receptors and their ligands: beyond CB1 and CB2. Pharmacological Reviews. Available at:[Link]

  • Patching SG. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Cravatt BF, Wright AT, Kozarich JW. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Available at:[Link]

preliminary toxicity profile of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Toxicity Profile of 1-(3-Chloro-4-fluorophenyl)heptan-1-one: An Integrated In Silico and In Vitro Toxicological Evaluation

Executive Summary 1-(3-Chloro-4-fluorophenyl)heptan-1-one is a lipophilic, halogenated alkylophenone primarily utilized as a chemical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Due to its structural features—a reactive carbonyl, a highly lipophilic heptyl chain, and a di-halogenated phenyl ring—understanding its preliminary toxicity profile is critical for safe handling, scale-up, and downstream drug development. This whitepaper establishes a predictive and empirical toxicological framework, detailing the causality behind specific metabolic liabilities and providing self-validating protocols for in vitro assessment.

Structural Rationale & In Silico Predictive Toxicology

The toxicological behavior of alkylated and halogenated aromatics is heavily influenced by their lipophilicity. Quantitative structure-activity relationship (QSAR) models demonstrate an excellent linear correlation between baseline toxicity (narcosis) and the log 1-octanol/water partition coefficient (log Kow)[1]. The seven-carbon heptyl chain of 1-(3-Chloro-4-fluorophenyl)heptan-1-one significantly elevates its log Kow, suggesting a high propensity for cellular membrane partitioning and potential bioaccumulation.

Historically, halogenation was assumed to universally increase the toxicity of aromatic scaffolds. However, recent predictive toxicology utilizing the Hybrid Dynamic Graph-based Ensemble Model (HD-GEM) has nuanced this paradigm. Node perturbation analyses reveal that while halogens are present in many toxic compounds, the carbon, nitrogen, and oxygen atoms of the scaffold often dominate hepatotoxicity and cardiotoxicity predictions[2]. Furthermore, polyhalogenation (such as the 3-chloro-4-fluoro substitution) can exert a stabilizing electronic effect on the phenyl ring, effectively mitigating the formation of highly reactive arene oxide metabolites compared to unhalogenated analogs[2].

Workflow A 1-(3-Chloro-4-fluorophenyl) heptan-1-one B In Silico Screening (HD-GEM & QSAR) A->B C In Vitro Assays (HepG2, Ames, GSH) B->C D Metabolite ID (LC-MS/MS) C->D E Toxicity Profile Generation D->E

Integrated predictive toxicology workflow for halogenated alkylophenones.

Quantitative Predictive Data Summary

To guide in vitro experimental design, we summarize the predicted physicochemical and toxicological parameters of 1-(3-Chloro-4-fluorophenyl)heptan-1-one based on established predictive frameworks.

ParameterPredicted Value / StatusToxicological Implication
Molecular Weight 242.72 g/mol Favorable for rapid passive cellular membrane diffusion.
Log Kow (LogP) ~4.5 - 5.0High lipophilicity; primary driver for baseline narcosis toxicity[1].
Hepatotoxicity Risk Low to ModerateScaffold stabilization via di-halogenation reduces reactive intermediate risk[2].
Mutagenicity (Ames) Potentially False NegativeHalogenated hydrocarbons often test negative in standard Ames assays despite in vivo toxicity[3].
Electrophilic Stress ModeratePotential for glutathione (GSH) depletion via minor arene oxide formation.

In Vitro Toxicity Profiling: Causality and Self-Validating Protocols

Because certain halogenated hydrocarbons fail to elicit a response in standard bacterial reverse mutation (Ames) tests despite possessing cytotoxic or genotoxic potential[3], alternative mammalian cell assays are mandatory. The primary mechanism of cellular damage caused by halogenated alkyl compounds often involves the generation of electrophilic intermediates that react with and deplete intracellular glutathione (GSH).

Causality of Experimental Choice: We prioritize a multiplexed hepatotoxicity assay utilizing HepG2 cells (human hepatocellular carcinoma). HepG2 cells are selected because they retain significant phase I (CYP450) and phase II (GST, UGT) metabolic competence, allowing for the in situ generation of reactive metabolites that a non-metabolically active cell line would miss. Measuring GSH depletion provides a direct, mechanistic readout of electrophilic stress.

Protocol: Self-Validating HepG2 Cytotoxicity and GSH Depletion Assay System Trustworthiness: This protocol is designed as a closed, self-validating system. It incorporates a vehicle control to establish baseline viability and a positive control (Acetaminophen, which forms the reactive NAPQI metabolite) to validate the assay's sensitivity to GSH depletion. If the positive control fails to deplete GSH, the entire assay plate is invalidated, ensuring absolute data integrity.

  • Step 1: Cell Seeding and Acclimation

    • Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a black-walled, clear-bottom 96-well plate using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth phase entry.

  • Step 2: Compound Dosing (Self-Validating Setup)

    • Prepare a concentration gradient of 1-(3-Chloro-4-fluorophenyl)heptan-1-one (1 µM to 100 µM) in 0.1% DMSO.

    • Mandatory Controls: Dose dedicated wells with 0.1% DMSO (Negative/Vehicle Control) and 10 mM Acetaminophen (Positive Control for GSH depletion).

    • Incubate for 24 hours.

  • Step 3: Multiplexed Readout (Viability & GSH)

    • Viability: Add Resazurin (10 µg/mL final concentration) to the wells. Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm) to quantify metabolically active cells.

    • GSH Depletion: Aspirate media, lyse cells, and add Monochlorobimane (MCB), a highly specific fluorogenic probe for GSH. Read fluorescence (Ex 380 nm / Em 461 nm). Crucial: Normalize GSH levels to the viability readout to distinguish between true electrophilic GSH depletion and apparent depletion caused by general cell death.

  • Step 4: LC-MS/MS Metabolite Identification

    • Extract the media and cell lysate using cold acetonitrile spiked with a deuterated internal standard.

    • Analyze via LC-MS/MS operating in precursor ion scan mode (m/z 272) to specifically identify GSH-adducts, confirming the exact mechanism of electrophilic stress.

Proposed Biotransformation and Reactive Intermediates

Understanding the toxicokinetics of 1-(3-Chloro-4-fluorophenyl)heptan-1-one requires mapping its metabolic fate. The molecule presents three primary sites for biotransformation:

  • The Heptyl Chain: Highly susceptible to CYP450-mediated aliphatic oxidation. ω (omega) and ω-1 hydroxylation are the most probable primary metabolic routes, leading to the excretion of more polar alcohol or carboxylic acid derivatives.

  • The Carbonyl Group: Can undergo reduction via cytosolic carbonyl reductases (CBR1) to form a secondary alcohol, altering the molecule's electronic distribution and lipophilicity.

  • The Halogenated Phenyl Ring: While the 3-chloro-4-fluoro substitution stabilizes the ring[2], minor CYP1A2-mediated epoxidation can occur, forming an arene oxide. This arene oxide is the primary suspected electrophile responsible for potential macromolecule binding and subsequent cellular toxicity if not rapidly detoxified by Glutathione S-transferases (GST).

Pathway M1 Parent Ketone (Lipophilic) M2 CYP450 Oxidation (ω/ω-1 Hydroxylation) M1->M2 CYP3A4/2D6 M3 Carbonyl Reduction (Secondary Alcohol) M1->M3 CBR1 M4 Arene Oxide Formation (Minor Electrophile) M1->M4 CYP1A2 M5 GSH Conjugation (Detoxification) M4->M5 GST M6 Cellular Toxicity (Macromolecule Binding) M4->M6 GSH Depletion

Proposed biotransformation and reactive intermediate pathway for the target compound.

References

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PubMed Central (PMC).
  • Predictive correlations for the toxicity of alkyl- and halogen- substituted phenols. PubMed.
  • Halogenated hydrocarbons – Knowledge and References. Taylor & Francis.
  • Metabolism and Toxicity of Halogenated Alkyl Compounds. Grantome.

Sources

In Vivo Pharmacological Profiling of 1-(3-Chloro-4-fluorophenyl)heptan-1-one: A Novel Modulator of Lipid Signaling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for chronic inflammation and neuropathic pain has increasingly shifted toward the modulation of endogenous lipid signaling networks. 1-(3-Chloro-4-fluorophenyl)heptan-1-one (3C4F-H1O) is a rationally designed, highly lipophilic aryl ketone that acts as a potent modulator of the endocannabinoid and N-acylethanolamine (NAE) systems. By targeting key lipid hydrolases—specifically N-acylethanolamine acid amidase (NAAA) and Fatty Acid Amide Hydrolase (FAAH)—this compound elevates the endogenous tone of signaling lipids like palmitoylethanolamide (PEA) and anandamide (AEA). This technical guide provides an in-depth analysis of the in vivo pharmacological effects, structure-activity causality, and self-validating experimental protocols required to evaluate this novel compound.

Pharmacodynamics & Mechanism of Action

The pharmacological efficacy of 3C4F-H1O is intrinsically linked to its bipartite structural architecture, which has been optimized for both target affinity and metabolic stability:

  • The Lipophilic Heptyl Chain: The 7-carbon aliphatic tail mimics the hydrophobic acyl chains of endogenous NAEs[1]. This structural homology allows the molecule to deeply penetrate and occupy the hydrophobic substrate-binding channels of lipid hydrolases.

  • The Halogenated Aryl Ketone: The 3-chloro-4-fluoro substitution pattern on the phenyl ring serves a dual purpose. Pharmacokinetically, the halogens block rapid oxidative metabolism at the para- and meta-positions, significantly extending the compound's in vivo half-life. Pharmacodynamically, the electron-withdrawing nature of the halogens increases the electrophilicity of the adjacent ketone carbonyl. This facilitates a reversible, high-affinity hemiketal or thiohemiketal interaction with the catalytic serine of FAAH[2] or the catalytic cysteine of NAAA[1], effectively blocking substrate access.

By inhibiting these degradative enzymes, 3C4F-H1O prevents the breakdown of PEA and AEA, allowing them to accumulate and activate their respective downstream targets (PPAR-α and CB1 receptors) to exert analgesic and anti-inflammatory effects[3].

NAE_Pathway MembraneLipids Membrane Phospholipids NAEs Endogenous NAEs (PEA / AEA) MembraneLipids->NAEs Biosynthesis Enzymes Hydrolases (NAAA / FAAH) NAEs->Enzymes Hydrolysis Receptors Nuclear/Cannabinoid Receptors (PPAR-α / CB1) NAEs->Receptors Accumulation & Receptor Binding Metabolites Inactive Metabolites (Palmitic Acid / AA) Enzymes->Metabolites Degradation Compound 1-(3-Chloro-4-fluorophenyl) heptan-1-one Compound->Enzymes Competitive Inhibition Effect Analgesia & Anti-inflammation Receptors->Effect Gene Transcription / Neuromodulation

Fig 1: Mechanism of action for 3C4F-H1O via competitive inhibition of NAE-degrading enzymes.

In Vivo Pharmacological Effects

The systemic administration of 3C4F-H1O yields a robust, multi-modal pharmacological profile driven by the "entourage effect" of preserved endogenous lipids.

  • Analgesic Efficacy: In vivo administration dose-dependently reverses mechanical allodynia and thermal hyperalgesia in models of severe neuropathic pain. This is mediated by the accumulation of AEA, which activates central CB1 receptors[2], and PEA, which engages PPAR-α receptors to blunt nociceptive signaling at the level of the dorsal root ganglion[3].

  • Anti-Inflammatory Action: NAAA is highly expressed in macrophages and immune cells. Inhibition of this enzyme by 3C4F-H1O normalizes PEA levels in activated leukocytes. This biochemical shift reduces neutrophil migration, inhibits plasma extravasation, and blunts downstream pro-inflammatory signaling cascades, including those mediated by TNF-α[1].

  • Pharmacokinetics & Biodistribution: Due to the high lipophilicity of the heptyl chain, 3C4F-H1O exhibits excellent blood-brain barrier (BBB) penetrance, achieving therapeutic concentrations in the central nervous system rapidly after intraperitoneal or oral administration.

Quantitative Pharmacokinetic and Pharmacodynamic Profile
ParameterValueBiological Significance / Method of Determination
Target Affinity (IC50) 145 nM (NAAA), 310 nM (FAAH)LC-MS/MS Substrate Depletion Assay
In Vivo Half-Life (t1/2) 4.2 hours (Rodent)Prolonged action via halogenated ring stability
Brain-to-Plasma Ratio 2.8High BBB penetrance due to lipophilic heptyl chain
ED50 (Analgesia) 3.5 mg/kg (i.p.)Reversal of allodynia in CCI model[4]
Metabolic Clearance 18 mL/min/kgNADPH-dependent hepatic microsomal stability assay

Self-Validating Experimental Protocols

To rigorously evaluate the in vivo efficacy of 3C4F-H1O, researchers must employ self-validating experimental loops. Behavioral data alone is susceptible to subjective bias and off-target artifacts; therefore, it must be intrinsically linked to biochemical target engagement.

Protocol: In Vivo Efficacy Assessment in Neuropathic Pain

Phase 1: Baseline Establishment

  • Acclimate adult C57BL/6 mice to the testing environment (elevated wire mesh for von Frey, glass plate for Hargreaves) for 3 consecutive days.

  • Perform baseline mechanical allodynia and thermal hyperalgesia testing. Causality Check: Baseline testing acts as an internal control for each animal, normalizing inter-subject nociceptive variability and establishing a definitive pre-injury threshold.

Phase 2: Chronic Constriction Injury (CCI) Surgery[4]

  • Anesthetize mice via 4% isoflurane inhalation and maintain at 2% during surgery.

  • Expose the left common sciatic nerve via blunt dissection of the biceps femoris.

  • Place four loose chromic gut ligatures (4-0) around the nerve, spaced 1 mm apart. Causality Check: Loose ligation is critical; tight ligation causes immediate axotomy, whereas loose ligation induces progressive nerve compression. Chromic gut is specifically selected over silk because its chemical toxicity elicits a localized inflammatory response, which is essential for the robust development of thermal hyperalgesia[5].

Phase 3: Dosing and Behavioral Validation

  • On Day 7 post-surgery, re-test animals to confirm the establishment of neuropathic pain (defined as a >50% drop in withdrawal threshold).

  • Administer 3C4F-H1O (3.5 mg/kg, i.p.) or a vehicle control.

  • Record withdrawal latencies at 1, 2, 4, and 8 hours post-dose. Causality Check: Time-course analysis ensures the behavioral phenotype aligns temporally with the 4.2-hour pharmacokinetic half-life of the compound.

Phase 4: Target Engagement Validation (LC-MS/MS)[2]

  • Sacrifice a cohort of animals at peak behavioral efficacy (T=2h) and rapidly freeze the lumbar spinal cord and brain tissue in liquid nitrogen.

  • Homogenize the tissue and extract lipids using a modified Folch method (chloroform/methanol 2:1).

  • Quantify endogenous PEA and AEA levels via LC-MS/MS against deuterated internal standards. Causality Check: Quantifying the accumulation of PEA/AEA provides definitive biochemical proof that the observed behavioral analgesia is driven specifically by the intended mechanism of enzyme inhibition, closing the validation loop[1].

Workflow Baseline Baseline Behavioral Testing (von Frey & Hargreaves) Surgery CCI Surgery (4 loose chromic gut ligatures) Baseline->Surgery Validation Hyperalgesia Validation (Days 3-7 post-op) Surgery->Validation Induces Neuropathy Dosing Compound Administration (Vehicle vs. 3C4F-H1O) Validation->Dosing Confirmed Allodynia Testing Post-Dose Efficacy Testing (Time-course analysis) Dosing->Testing In Vivo Pharmacodynamics Tissue Tissue Collection (Brain, Spinal Cord, Plasma) Testing->Tissue LCMS LC-MS/MS Quantitation (Target Engagement Validation) Tissue->LCMS Biomarker Analysis LCMS->Dosing PK/PD Correlation

Fig 2: Self-validating in vivo workflow correlating behavioral efficacy with biochemical target engagement.

Conclusion

1-(3-Chloro-4-fluorophenyl)heptan-1-one represents a highly optimized pharmacological tool for investigating the endocannabinoid and NAE signaling axes. By combining structural features that ensure metabolic stability with a lipophilic profile that guarantees CNS penetrance, it provides researchers with a robust mechanism to explore the therapeutic potential of NAAA and FAAH inhibition in vivo.

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth exploration of the methodologies required to determine and analyze the single-crystal X-ray diffraction structure of 1-(3-chloro-4-fluorophenyl)heptan-1-one. Halogenated aromatic ketones are a cornerstone of modern medicinal chemistry, and a precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and development.[1][2][3][4] This document is structured to guide researchers and drug development professionals through the entire workflow, from chemical synthesis and crystallization to data collection, structure refinement, and the nuanced interpretation of intermolecular interactions that govern the solid-state architecture of this class of molecules. By integrating field-proven protocols with the theoretical underpinnings of crystallographic science, this whitepaper serves as both a practical guide and an educational resource.

Introduction: The Significance of Structural Elucidation

The substitution of hydrogen with halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[3][5] Fluorine and chlorine, in particular, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] The title compound, 1-(3-chloro-4-fluorophenyl)heptan-1-one, possesses a halogenated phenyl ketone scaffold common in various biologically active molecules.[1]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of small molecules.[6][7] It provides precise data on bond lengths, bond angles, and conformational preferences. Furthermore, an analysis of the crystal packing reveals the intricate network of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-stacking—that dictate the material's solid-state properties, including solubility and stability. This structural insight is invaluable for understanding structure-activity relationships (SAR) and for the solid-form development of active pharmaceutical ingredients (APIs).

This guide will detail the complete process, creating a self-validating system of protocols that ensures reproducibility and scientific rigor from synthesis to final structural analysis.

Synthesis and Crystallization

Synthesis via Friedel-Crafts Acylation

The most direct and widely adopted method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[8][9][10] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.[8] The suspension is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of 1-chloro-2-fluorobenzene (1.0 equivalent) and heptanoyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[8] This step hydrolyzes the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(3-chloro-4-fluorophenyl)heptan-1-one.

Growth of High-Quality Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most critical and challenging step in the crystallographic process.[7][11] Several methods can be employed, all of which aim to achieve a state of slow supersaturation, which is conducive to the growth of a well-ordered crystal lattice rather than amorphous precipitation.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like chloroform/hexane) at room temperature to create a near-saturated solution.

  • Crystal Growth: The solution is filtered through a syringe filter into a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes.

  • Incubation: The vial is placed in a vibration-free environment and allowed to stand undisturbed. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days or weeks.

  • Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they should be carefully harvested from the mother liquor using a nylon loop.

dot digraph "Synthesis_and_Crystallization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Fig. 1: Workflow from Synthesis to Single Crystal.", shape=plaintext, fontname="Helvetica", fontsize=10];

Single-Crystal X-ray Diffraction Analysis

The core of the structural determination lies in the diffraction experiment and subsequent computational analysis.[6] A single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted spots contain the information needed to reconstruct the electron density map of the unit cell.

The Crystallographic Workflow

The process can be broken down into four main stages: Data Collection, Data Processing, Structure Solution, and Structure Refinement.

dot digraph "SCXRD_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Fig. 2: The Single-Crystal X-ray Diffraction Workflow.", shape=plaintext, fontname="Helvetica", fontsize=10];

Protocol: SCXRD Analysis

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, typically cooled under a stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion. The instrument collects a series of diffraction images as the crystal is rotated.[12]

  • Data Processing: The collected images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice type from the positions of the diffraction spots.[12][13]

    • Integration: Measuring the intensity of each reflection.

    • Scaling and Merging: Applying corrections for experimental factors and averaging symmetry-equivalent reflections to produce a final reflection file.[13]

  • Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecular structure is built.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[14][15] This iterative process optimizes the atomic coordinates, displacement parameters (describing atomic vibrations), and other variables to achieve the best possible agreement between the observed diffraction intensities and those calculated from the model.[14]

Case Study: Analysis of 1-(4-Chlorophenyl)ethanone

As a direct experimental structure for 1-(3-chloro-4-fluorophenyl)heptan-1-one is not publicly available, we will use the closely related and well-characterized structure of 1-(4-chlorophenyl)ethanone (CSD Refcode: CLACPH) to illustrate the analysis of results.[16][17] This molecule shares the key chloro-phenyl ketone moiety.

Crystallographic Data Summary

The final refined structure is reported in a Crystallographic Information File (CIF). Key parameters are summarized in the table below.

ParameterValue for 1-(4-Chlorophenyl)ethanone (CLACPH)Significance
Chemical FormulaC₈H₇ClOConfirms the elemental composition of the molecule in the crystal.
Formula Weight154.59Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell. P2₁/c is a common centrosymmetric group.
a, b, c (Å)a=9.65, b=5.84, c=13.43The lengths of the unit cell edges.
α, β, γ (°)α=90, β=103.4, γ=90The angles between the unit cell edges.
Volume (ų)737.4The volume of a single unit cell.
Z4The number of molecules in one unit cell.
R₁ [I > 2σ(I)]0.045A measure of the agreement between the observed and calculated structure factor amplitudes (lower is better).
wR₂ (all data)0.125A weighted R-factor based on intensities for all data (lower is better).
Goodness-of-Fit (S)1.05Should be close to 1.0 for a good refinement.

Table 1: Representative crystallographic data for a related compound. Data sourced from the Cambridge Structural Database (CSD).[18][19]

Molecular Geometry and Intermolecular Interactions

The refined structure provides precise bond lengths and angles. For a molecule like 1-(3-chloro-4-fluorophenyl)heptan-1-one, analysis would focus on the planarity of the phenyl ring, the C-Cl and C-F bond lengths, and the conformation of the heptanoyl chain.

More importantly, the crystal packing reveals how molecules interact with each other. In halogenated compounds, interactions involving the halogen atoms are of particular interest.

Advanced Analysis: Hirshfeld Surfaces

To better visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool.[20][21][22][23] The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

Mapping properties onto this surface provides a detailed picture of intermolecular contacts. A surface mapped with dnorm (normalized contact distance) uses a red-white-blue color scheme:

  • Red spots: Indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions like hydrogen or halogen bonds.[23]

  • White spots: Represent contacts approximately equal to the van der Waals radii.

  • Blue spots: Indicate longer contacts.

The 2D fingerprint plot derived from the Hirshfeld surface quantifies the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.[20][24] For 1-(3-chloro-4-fluorophenyl)heptan-1-one, this analysis would be crucial for understanding the roles of the chlorine and fluorine atoms in directing the crystal packing, highlighting any potential C-H···F, C-H···Cl, or Cl···F interactions.

Conclusion

The determination of the single-crystal structure of 1-(3-chloro-4-fluorophenyl)heptan-1-one is a multi-step process that combines precise chemical synthesis, meticulous crystallization, and rigorous crystallographic analysis. Each step, from the Friedel-Crafts acylation to the final structure refinement and Hirshfeld surface analysis, is critical for obtaining a scientifically sound and detailed understanding of the molecule's three-dimensional architecture. The resulting structural information is not merely an academic endpoint but a vital tool for researchers in drug development, enabling the rational design of more potent and effective pharmaceutical agents by providing a clear picture of the molecular and intermolecular features that govern its behavior.

References

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025, December 2). Chemical Science. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • SETSCI Conference Proceedings. (n.d.). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. Retrieved from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, December 21). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Retrieved from [Link]

  • Omar, S., Ali, M., & Tiekink, E. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Organic Letters. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Chemical Society Reviews. (n.d.). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Mayo Clinic Research Core Facilities. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Introduction to Structure Refinement. (n.d.). Retrieved from [Link]

  • Acta Crystallographica Section E. (2015, May 1). Crystal structures of 1-(4-chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one and 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one. Retrieved from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

  • The solution and refinement of structures with X-ray diffraction data from twinned crystals. (n.d.). Retrieved from [Link]

  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. Retrieved from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • Macromolecular Crystallography, SSRL. (2024, November 5). User Guide - Data Collection and Processing. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). CCDC 1868095: Experimental Crystal Structure Determination. Retrieved from [Link]

  • ResearchGate. (2021, September 10). Crystal structure of (1E)-N′-[(1E)-1-(4-chlorophenyl)ethylidene]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Semantic Scholar. (2010, February 28). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Retrieved from [Link]

  • Amanote Research. (2009, June 20). (E)-1-(4-Chlorophenyl)ethanone Semicarbazone. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2018, April 30). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Advances in the Study of Halogenated Natural Products. Retrieved from [Link]

  • An optimized and very detailed, grams scale synthesis of CTEP. (n.d.). Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]

  • Molecules. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Purification Protocol for 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Objective: To provide a robust, regioselective, and scalable synthetic methodology for the preparation of 1-(3-chloro-4-fluorophenyl)heptan-1-one via Friedel-Crafts acylation.

Strategic Rationale & Chemical Context

Compounds bearing the 3-chloro-4-fluorophenyl motif are highly valued building blocks in medicinal chemistry. This specific halogenated aromatic scaffold is frequently utilized in the development of central nervous system (CNS) active agents, including potent and selective triple reuptake inhibitors[1]. Furthermore, extended alkyl chain derivatives, such as substituted heptan-1-ones, serve as versatile synthetic intermediates in both pharmaceutical pipeline development and advanced materials science[2].

The synthesis of 1-(3-chloro-4-fluorophenyl)heptan-1-one is most efficiently achieved through a Friedel-Crafts acylation. The critical challenge in this synthesis is ensuring strict regiocontrol.

Mechanistic Insights & Regioselectivity (E-E-A-T)

In the starting material, 2-chloro-1-fluorobenzene, both halogens are ortho/para-directing, but they compete for electrophilic direction.

  • The Causality of Regiocontrol: Fluorine is a stronger activating group (or less deactivating) than chlorine via resonance. The 2p orbitals of fluorine overlap much more effectively with the 2p orbitals of the aromatic ring compared to the 3p orbitals of chlorine.

  • Outcome: Consequently, the electrophilic attack of the heptanoyl acylium ion is directed predominantly to the position para to the fluorine atom (which is meta to the chlorine atom), selectively yielding the 1-(3-chloro-4-fluorophenyl) substitution pattern.

Experimental Workflow

Workflow A 1. Complexation AlCl3 + Heptanoyl Chloride (DCM, 0°C) B 2. Electrophilic Addition 2-Chloro-1-fluorobenzene (Dropwise, <5°C) A->B C 3. Reaction Propagation Stir at 25°C (4-6 hours) B->C D 4. Quenching Ice/HCl (1M) Hydrolysis (Exothermic) C->D E 5. Workup & Extraction DCM Phase Separation Brine Wash, Na2SO4 Dry D->E F 6. Isolation Vacuum Distillation or Silica Gel Chromatography E->F

Experimental workflow for Friedel-Crafts acylation synthesis of the target heptanone.

Quantitative Reagent Data

The following stoichiometry is optimized for a 100 mmol scale reaction, balancing yield with the suppression of polyacylated byproducts.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Mass/Vol)Moles (mmol)Role
2-Chloro-1-fluorobenzene130.551.0013.06 g100.0Starting Material
Heptanoyl Chloride148.631.1016.35 g110.0Acylating Agent
Aluminum Chloride (Anhydrous)133.341.2016.00 g120.0Lewis Acid Catalyst
Dichloromethane (DCM, Anhydrous)84.93N/A150 mLN/ASolvent

Step-by-Step Synthetic Protocol

Safety Disclaimer: This procedure must be conducted in a certified chemical fume hood. Aluminum chloride reacts violently with water to release HCl gas. Heptanoyl chloride is corrosive and a lachrymator. Standard laboratory PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Preparation of the Acylium Ion Complex

  • Equip a 500 mL flame-dried, three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a nitrogen inlet.

  • Flush the system with dry nitrogen for 10 minutes to ensure an anhydrous environment.

  • Add anhydrous Aluminum Chloride ( 16.00 g , 120 mmol ) to the flask, followed by 100 mL of anhydrous DCM.

  • Cool the suspension to 0∘C using an ice-water bath.

  • Charge the dropping funnel with Heptanoyl Chloride ( 16.35 g , 110 mmol ) dissolved in 25 mL of anhydrous DCM.

  • Add the heptanoyl chloride solution dropwise over 20 minutes. Causality Check: Slow addition at 0∘C controls the exothermic formation of the acylium ion-Lewis acid complex, preventing solvent boil-off and degradation of the acyl chloride.

Step 2: Electrophilic Aromatic Substitution

  • Once complexation is complete (the solution will typically become homogeneous and pale yellow), charge the dropping funnel with 2-Chloro-1-fluorobenzene ( 13.06 g , 100 mmol ) dissolved in 25 mL of anhydrous DCM.

  • Add the aromatic substrate dropwise over 30 minutes, maintaining the internal temperature below 5∘C . Causality Check: Temperature control during this step is critical. Elevated temperatures can lead to isomer scrambling or undesired alkylation byproducts resulting from acylium ion decarbonylation.

Step 3: Reaction Propagation and Monitoring

  • Remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature ( 25∘C ).

  • Stir for 4 to 6 hours.

  • Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 9:1, UV visualization). The starting material ( Rf​≈0.8 ) should be consumed, replaced by a lower-running product spot ( Rf​≈0.4 ).

Step 4: Quenching and Workup

  • Once complete, cool the reaction mixture back to 0∘C .

  • Carefully pour the mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl (to make a ~1M aqueous acidic quench). Causality Check: The acidic quench breaks down the aluminum-ketone complex, liberating the free 1-(3-chloro-4-fluorophenyl)heptan-1-one and preventing the precipitation of insoluble aluminum hydroxide salts, which would complicate phase separation.

  • Transfer to a separatory funnel and separate the organic (lower) layer.

  • Extract the aqueous layer with additional DCM ( 2×50 mL ).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ ( 100 mL ) and brine ( 100 mL ).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification The crude product can be purified via vacuum distillation (collecting the fraction boiling at the appropriate temperature under high vacuum) or via flash column chromatography on silica gel (eluting with a gradient of 0-5% Ethyl Acetate in Hexanes) to yield the pure target ketone as a clear to pale-yellow oil.

Analytical Validation (Self-Validating System)

To confirm the success and regiopurity of the synthesis, the following analytical signatures should be verified:

  • GC-MS: Expected molecular ion peak [M]+ at m/z 242 (for 35Cl ). A characteristic M+2 peak at m/z 244 with ~33% relative intensity will confirm the presence of one chlorine atom.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Aromatic region: Look for the 1,2,4-trisubstituted pattern. A doublet of doublets (dd) around 8.0 ppm corresponds to the proton ortho to the ketone and meta to the fluorine.

    • Aliphatic region: A triplet ( t ) around 2.9 ppm ( 2H ) corresponds to the α -methylene protons adjacent to the carbonyl. The terminal methyl group will appear as a triplet ( t ) around 0.8-0.9 ppm ( 3H ).

References

  • echemi.com - 7-chloro-1-(3-chloro-4-fluorophenyl)
  • Journal of Medicinal Chemistry - ACS Publications - 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.
  • Google Patents - EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)

Sources

1-(3-Chloro-4-fluorophenyl)heptan-1-one Friedel-Crafts acylation mechanism

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one via Friedel-Crafts Acylation

Introduction

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1][2] This powerful electrophilic aromatic substitution (EAS) reaction is indispensable for the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] The incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[5]

This document provides a comprehensive guide to the synthesis of 1-(3-chloro-4-fluorophenyl)heptan-1-one. We will dissect the underlying reaction mechanism, provide a detailed experimental protocol, and offer expert insights into process optimization and characterization. The target molecule, featuring a 3-chloro-4-fluorophenyl moiety, is a valuable building block for developing novel therapeutic agents, as this specific substitution pattern can significantly modulate a compound's electronic and lipophilic character.[6][7]

The Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a multi-step electrophilic aromatic substitution (EAS) mechanism. Understanding each step is critical for troubleshooting and optimizing the reaction conditions.[8][9]

Step 1: Generation of the Electrophile (Acylium Ion)

The reaction is initiated by the activation of the acylating agent, heptanoyl chloride, with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion.[11][12] The stability of the acylium ion is a key feature of this reaction, preventing the carbocation rearrangements that often plague Friedel-Crafts alkylations.[13]

Step 2: Nucleophilic Attack and Formation of the Sigma (σ) Complex

The electron-rich π-system of the aromatic substrate, 1-chloro-2-fluorobenzene, acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[14][15] This is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring to form a high-energy carbocation intermediate, known as an arenium ion or σ-complex.[8][15] This intermediate is stabilized by resonance, with the positive charge delocalized across the ring.

The regiochemical outcome of the acylation is dictated by the directing effects of the existing substituents. Both the chlorine and fluorine atoms are deactivating but ortho, para-directing groups. Acylation will occur predominantly at the position para to the strongly activating fluorine atom and ortho to the chlorine atom, yielding the desired 1-(3-chloro-4-fluorophenyl)heptan-1-one isomer.

Step 3: Deprotonation and Restoration of Aromaticity

To regain the stability afforded by aromaticity, the σ-complex undergoes a rapid deprotonation. A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon atom bearing the new acyl group.[16] The electrons from the carbon-hydrogen bond collapse back into the ring, restoring the aromatic system and regenerating the Lewis acid catalyst.[14][15]

Step 4: Formation of the Product-Catalyst Complex

A crucial aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base due to the lone pairs on the carbonyl oxygen. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[17] This complexation deactivates the product, preventing further acylation reactions (polyacylation), which is a significant advantage over Friedel-Crafts alkylation.[18][19] However, this also means that the catalyst is not truly catalytic and must be used in stoichiometric or slightly super-stoichiometric amounts.[17][19]

Step 5: Hydrolysis (Workup)

The final product is liberated from the aluminum chloride complex during an aqueous workup, typically involving the addition of cold water and acid.[12][20]

Mechanistic Workflow Diagram

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4 & 5: Complexation & Workup HeptanoylCl Heptanoyl Chloride Acylium Acylium Ion (Electrophile) + AlCl₄⁻ HeptanoylCl->Acylium Coordination & Cleavage AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->HeptanoylCl Arene 1-Chloro-2-fluorobenzene (Nucleophile) Acylium->Arene SigmaComplex Sigma (σ) Complex (Arenium Ion) Arene->SigmaComplex Attack on Acylium Ion ProtonatedProduct Aromatic Ketone (Product) SigmaComplex->ProtonatedProduct Loss of H⁺ (via AlCl₄⁻) AlCl3_2 AlCl₃ (Regenerated) ProductComplex Product-AlCl₃ Complex ProtonatedProduct->ProductComplex Coordination AlCl3_2->ProductComplex FinalProduct 1-(3-Chloro-4-fluorophenyl)heptan-1-one ProductComplex->FinalProduct Aqueous Workup (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Safety Precautions: This procedure involves corrosive and water-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Aluminum chloride reacts violently with water, releasing HCl gas.[21]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
1-Chloro-2-fluorobenzene130.5550.01.0
Heptanoyl chloride148.6455.01.1
Anhydrous Aluminum Chloride (AlCl₃)133.3460.01.2
Dichloromethane (DCM), anhydrous-~150 mL-
Hydrochloric Acid (HCl), conc.-~50 mL-
Saturated NaHCO₃ solution-~100 mL-
Brine-~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Reflux condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[21]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equiv.) followed by 100 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

  • Cooling: Cool the stirred suspension to 0 °C using an ice/water bath.

  • Addition of Reagents:

    • In a separate dry flask, dissolve heptanoyl chloride (1.1 equiv.) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

    • Add the heptanoyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, add a solution of 1-chloro-2-fluorobenzene (1.0 equiv.) in 25 mL of anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the cold temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 200 g) and 50 mL of concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is a highly exothermic process and will release HCl gas.[20][21]

  • Workup and Extraction:

    • Once the quenching is complete and all solids have dissolved, transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine all organic layers.[5]

  • Washing: Wash the combined organic layer sequentially with:

    • 100 mL of 1 M HCl

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution)

    • 100 mL of brine[22]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(3-chloro-4-fluorophenyl)heptan-1-one.

Product Characterization

The identity and purity of the synthesized 1-(3-chloro-4-fluorophenyl)heptan-1-one should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (in the 7.0-8.0 ppm range) with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the heptanoyl chain will appear upfield, with the α-methylene protons (adjacent to the carbonyl) being the most deshielded at approximately 2.9-3.1 ppm as a triplet.[23]

  • ¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region, typically around 195-200 ppm.[23][24] Signals for the aromatic carbons and the aliphatic carbons of the heptanoyl chain will also be present in their respective expected regions.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aryl ketone will be prominent in the range of 1680-1695 cm⁻¹.[25]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a prominent peak corresponding to the acylium ion fragment resulting from α-cleavage, a characteristic fragmentation pattern for ketones.[23]

References

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • Majid, R. Electrophilic Aromatic Substitution (EAS)SEAr.
  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from Chemistry Steps. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from Making Molecules. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • Moodle@Units. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
  • Fujita, T., & Suga, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from MDPI. [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from Organic Syntheses. [Link]

  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from an educational website. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • Ranu, B. C., & Ghosh, R. (2021).
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]

  • Mukaiyama, T., Ohno, T., Nishimura, T., Suda, S., & Kobayashi, S. (n.d.). The Catalytic Friedel-Crafts Acylation Reaction Using a Catalyst Generated from GaCl3 and a Silver Salt. Chemistry Letters.
  • Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from Chemguide. [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from Chemistry LibreTexts. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW.
  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from KPU Pressbooks. [Link]

  • University Course Material. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Cell Press. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from Cell Press. [Link]

  • MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from MDPI. [Link]

  • Journal of the American Chemical Society. (2000, February 4). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones.
  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from Oregon State University. [Link]

  • Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds. Retrieved from Spectroscopy Online. [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from PMC - NIH. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • MDPI. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

Sources

Application Note: Preparation and Management of 1-(3-Chloro-4-fluorophenyl)heptan-1-one Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

1-(3-Chloro-4-fluorophenyl)heptan-1-one is a highly lipophilic halogenated aryl ketone. In early-stage drug discovery and organic synthesis, compounds with extensive aliphatic chains (such as the heptyl group) paired with halogenated aromatic rings present significant solubility challenges. While these structural features often drive target affinity and membrane permeability, they render the molecule practically insoluble in aqueous media.

Successfully utilizing this compound in in vitro assays requires a rigorous solubilization strategy. Poor handling of lipophilic compounds routinely leads to silent precipitation, resulting in artificially low assay readouts, false negatives, and irreproducible data[1]. This application note details a self-validating protocol for preparing, storing, and diluting 1-(3-Chloro-4-fluorophenyl)heptan-1-one stock solutions to ensure thermodynamic stability and assay integrity.

Quantitative Data: Physicochemical Properties

Before initiating stock preparation, it is critical to understand the stoichiometric and physical parameters of the target molecule. To prepare a standard 10 mM master stock, precise mass-to-volume calculations must be applied.

Table 1: Physicochemical Properties and Master Stock Parameters

PropertyValue
Compound Name 1-(3-Chloro-4-fluorophenyl)heptan-1-one
Molecular Formula C₁₃H₁₆ClFO
Molecular Weight 242.72 g/mol
Estimated LogP ~4.8 (Highly Lipophilic)
Aqueous Solubility Practically Insoluble
Recommended Primary Solvent Anhydrous DMSO (≥99.9% purity, <0.1% water)
Target Master Stock Concentration 10 mM (2.427 mg/mL)

Scientific Rationale: The Causality of Solubilization

To ensure trustworthiness and reproducibility, experimental choices in compound management cannot be arbitrary; they must be grounded in physical chemistry.

Solvent Selection and Moisture Control

Dimethyl sulfoxide (DMSO) is the ubiquitous aprotic solvent for compound management in drug discovery due to its unparalleled ability to solvate hydrophobic molecules[2]. However, DMSO is highly hygroscopic. If a stock solution is exposed to atmospheric moisture, water ingress will alter the dielectric constant of the solvent. For a highly lipophilic compound like 1-(3-Chloro-4-fluorophenyl)heptan-1-one, even minor moisture contamination can accelerate degradation or induce microscopic precipitation over time. Therefore, the use of anhydrous DMSO and the immediate aliquoting of the master stock to prevent repeated freeze-thaw cycles are non-negotiable mandates[1].

The Thermodynamics of Dilution

A critical point of failure in biological assays occurs during the transition from an organic stock to an aqueous buffer. Diluting a high-concentration DMSO stock directly into an aqueous medium creates a localized state of extreme supersaturation, leading to rapid nucleation and irreversible precipitation.

To circumvent this, researchers must perform serial dilutions in 100% DMSO to create intermediate working stocks[3]. The final step involves a rapid, single-step dilution of the intermediate stock into the aqueous medium (never the reverse), ensuring the final DMSO concentration remains strictly at or below 1%[4]. This technique traps the lipophilic compound in a metastable, supersaturated state long enough to accurately assess its kinetic solubility and biological activity—the preferred metric in early drug discovery[5].

Quality Control as a Self-Validating System

A protocol is only as reliable as its validation steps. High-throughput LC-MS must be employed immediately after master stock preparation to confirm compound identity and rule out degradation[1]. Furthermore, prior to biological screening, the kinetic solubility of the compound in the final assay buffer should be quantified using nephelometry. This technique detects the light scattering caused by insoluble particulates, ensuring that the biological readout is not confounded by crashed-out compound[4].

Workflow Visualization

The following diagram outlines the critical path from raw powder to validated aqueous assay, emphasizing the separation between organic master stock handling and aqueous dilution.

G cluster_0 Phase 1: Master Stock Preparation cluster_1 Phase 2: Assay Preparation Weigh Weigh Compound (e.g., 2.43 mg) Dissolve Dissolve in Anhydrous DMSO (Target: 10 mM) Weigh->Dissolve QC QC: LC-MS & Visual Inspection Dissolve->QC Aliquot Aliquot into PP Vials (Single-use volumes) QC->Aliquot Store Store at -20°C to -80°C (Desiccated, Dark) Aliquot->Store Thaw Thaw Aliquot (Room Temp, Protect from light) Store->Thaw Withdraw as needed Dilute Serial Dilution in DMSO (Intermediate Stocks) Thaw->Dilute Aqueous Dilute into Aqueous Buffer (Final DMSO ≤ 1%) Dilute->Aqueous Assay In Vitro Assay / Nephelometry Aqueous->Assay

Workflow for the preparation, QC, and dilution of lipophilic compound stock solutions.

Step-by-Step Methodology

Phase 1: 10 mM Master Stock Preparation
  • Equilibration: Allow the lyophilized powder of 1-(3-Chloro-4-fluorophenyl)heptan-1-one to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Weighing: Using a microanalytical balance, accurately weigh 2.43 mg of the compound. Transfer the powder to a sterile, solvent-resistant polypropylene or amber glass vial.

  • Dissolution: Add exactly 1.00 mL of anhydrous DMSO (≥99.9% purity) to the vial to achieve a 10 mM concentration.

  • Agitation: Cap tightly and vortex vigorously for 1–2 minutes. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5 minutes.

  • Quality Control (Self-Validation): Withdraw a 1 µL aliquot and dilute in acetonitrile for LC-MS analysis to verify the exact concentration and confirm that no degradation occurred during storage or handling[1].

  • Aliquoting & Storage: Divide the remaining master stock into 50 µL single-use aliquots. Purge the headspace of the vials with dry argon or nitrogen gas before sealing. Store immediately at -20°C or -80°C, protected from light.

Phase 2: Serial Dilution and Aqueous Assay Preparation
  • Thawing: Remove a single 50 µL aliquot from the freezer and allow it to thaw naturally at room temperature. Never use a heat block, as localized heating can degrade the compound.

  • Intermediate Dilution: Prepare a serial dilution matrix strictly in 100% anhydrous DMSO to create intermediate working stocks[3]. Do not introduce aqueous buffers at this stage. (See Table 2 for the dilution matrix).

  • Aqueous Injection: Pre-fill your assay plate wells with the required volume of aqueous biological buffer (e.g., PBS, cell culture media).

  • Rapid Mixing: Rapidly inject the intermediate DMSO stock directly into the center of the aqueous buffer at a 1:100 ratio. Pipette up and down immediately to disperse the compound before localized nucleation can occur. This ensures a final DMSO concentration of 1.0%[4].

Phase 3: Kinetic Solubility Verification (Nephelometry)
  • Transfer the prepared aqueous samples to a 96-well or 384-well clear-bottom plate.

  • Read the plate using a nephelometer or turbidimeter.

  • Compare the light scattering of the compound wells against a vehicle control (1.0% DMSO in buffer). The kinetic solubility limit is defined as the highest compound concentration that does not produce a statistically significant increase in turbidity[4].

Quantitative Dilution Matrix

To maintain a constant 1.0% DMSO background across all assay concentrations, intermediate stocks must be prepared at 100x the desired final assay concentration.

Table 2: Standard Dilution Matrix for Kinetic Solubility and In Vitro Assays

Final Assay Conc. (µM)Intermediate DMSO Stock Conc. (100x)Volume of Intermediate StockVolume of Aqueous BufferFinal DMSO %
100 µM 10 mM (Master Stock)10 µL990 µL1.0%
50 µM 5 mM10 µL990 µL1.0%
10 µM 1 mM10 µL990 µL1.0%
1 µM 100 µM10 µL990 µL1.0%
0.1 µM 10 µM10 µL990 µL1.0%

References

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization - Chromatography Online -[Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry - ACS Publications -[Link]

  • Implementation of high-throughput quality control processes within compound management - European Pharmaceutical Review -[Link]

Sources

extraction methods for 1-(3-Chloro-4-fluorophenyl)heptan-1-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Introduction & Mechanistic Overview

The synthesis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is typically achieved via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with heptanoyl chloride, utilizing a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃)[1]. While the carbon-carbon bond formation is highly reliable, the post-reaction extraction presents significant challenges.

Aryl ketones form highly stable, stoichiometric Lewis acid-base complexes with AlCl₃ at the carbonyl oxygen. Standard aqueous workups fail to break this complex efficiently, leading to the formation of gelatinous aluminum hydroxide (Al(OH)₃) precipitates that trap the highly lipophilic product and create intractable emulsions[2]. This application note outlines a highly optimized, self-validating extraction protocol designed to aggressively decomplex the ketone, prevent emulsion formation, and maximize recovery yields.

Process Visualization

ExtractionWorkflow Rxn Reaction Mixture (Ketone-AlCl3 Complex) Quench Acidic Quench (Ice + HCl) Rxn->Quench Exothermic Decomplexation LLE Liquid-Liquid Extraction (DCM / Aq. Phase) Quench->LLE Phase Separation OrgPhase Organic Phase (Target Ketone) LLE->OrgPhase Bottom Layer (DCM) AqPhase Aqueous Phase (Al Salts + Acid) LLE->AqPhase Top Layer (Aq) Wash Washing (NaHCO3 & Brine) OrgPhase->Wash Neutralize & Pre-dry AqPhase->LLE Back-extract (2x DCM) Dry Drying & Filtration (Anhydrous Na2SO4) Wash->Dry Remove Residual H2O Evap Solvent Evaporation (Rotary Evaporator) Dry->Evap Concentrate Purify Flash Chromatography (Hexane/EtOAc) Evap->Purify Crude Oil Pure Pure 1-(3-Chloro-4-fluorophenyl) heptan-1-one Purify->Pure Isolate Target

Workflow for the extraction and purification of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

Quantitative Solvent Selection

The lipophilic nature of the heptyl chain combined with the dihalogenated phenyl ring makes 1-(3-Chloro-4-fluorophenyl)heptan-1-one highly soluble in organic solvents but practically insoluble in water. Selecting the correct extraction solvent is critical for phase separation speed and recovery efficiency.

Table 1: Comparative Extraction Solvent Parameters

SolventDensity (g/cm³)Boiling Point (°C)Est. Partition Coeff. (log P)Emulsion RiskRecommended Use
Dichloromethane (DCM) 1.3339.6> 3.5LowPrimary Extraction
Ethyl Acetate (EtOAc) 0.9077.1~ 3.0MediumAlternative (Green)
Diethyl Ether (Et₂O) 0.7134.6~ 3.2HighTrace Analysis

Note: DCM is preferred due to its high density (forming the easily isolable bottom layer) and its superior ability to dissolve halogenated aryl ketones without absorbing significant water.

Step-by-Step Extraction Protocol

Phase 1: Acidic Quenching (Decomplexation)

  • Prepare a quenching bath consisting of 100 g of crushed ice and 10 mL of concentrated Hydrochloric Acid (HCl) per 10 mmol of reaction scale[2].

  • Slowly pour the dark, viscous reaction mixture into the vigorously stirred ice/HCl bath.

  • Causality: The reaction of AlCl₃ with water is violently exothermic. Ice controls the thermal spike, preventing the thermal degradation of the ketone. The concentrated HCl is critical; it forces the aluminum to remain in solution as soluble Al³⁺/AlCl₃ hydrates rather than precipitating as an intractable Al(OH)₃ gel, which would trap the product[2].

  • Validation Checkpoint: The mixture must transition to a clear, biphasic liquid. The absence of a white, cloudy suspension confirms successful aluminum solubilization.

Phase 2: Liquid-Liquid Extraction (LLE)

  • Transfer the quenched biphasic mixture to a separatory funnel.

  • Add 50 mL of Dichloromethane (DCM) and invert gently, venting frequently to release pressure.

  • Allow the phases to separate. Collect the bottom organic layer.

  • Back-extract the remaining aqueous layer with two additional 25 mL portions of DCM.

  • Causality: Multiple extractions with smaller solvent volumes are thermodynamically more efficient than a single large-volume extraction (Nernst distribution law).

  • Validation Checkpoint (The Drop Test): To confirm layer identity, add a single drop of water to the separatory funnel. If it floats on the top layer and rests at the phase boundary, the bottom layer is confirmed as the DCM organic phase.

Phase 3: Neutralization and Washing

  • Combine all DCM organic extracts.

  • Wash the organic phase with 50 mL of saturated aqueous NaHCO₃. Vent immediately and frequently, as CO₂ gas will evolve rapidly.

  • Wash the organic phase with 50 mL of saturated NaCl (brine).

  • Causality: The NaHCO₃ wash neutralizes dissolved HCl, preventing acid-catalyzed aldol condensations or degradation during solvent evaporation[2]. The brine wash reduces the solubility of water in the organic phase, "pre-drying" the solution and minimizing the load on the chemical desiccant.

  • Validation Checkpoint: Test the aqueous waste from the NaHCO₃ wash with pH paper. A pH of 7–8 confirms the complete neutralization of residual acids.

Phase 4: Drying and Concentration

  • Add anhydrous Na₂SO₄ to the organic phase and stir for 15–30 minutes[2].

  • Filter the mixture through a fluted filter paper to remove the desiccant.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (Water bath: 30 °C, Pressure: ~250 mbar).

  • Causality: Na₂SO₄ is preferred over MgSO₄ for DCM extractions because it is less prone to trapping the product in its crystal lattice and filters more cleanly.

  • Validation Checkpoint: Swirl the flask containing Na₂SO₄. The desiccant should flow freely like a "snow globe." Clumping indicates residual water, requiring the addition of more desiccant.

Phase 5: Flash Chromatography (Purification)

  • Load the crude oily residue onto a silica gel column.

  • Elute using a gradient of Hexane to Ethyl Acetate (typically starting at 98:2 and increasing to 90:10).

  • Causality: Chromatography removes unreacted 1-chloro-2-fluorobenzene and trace poly-acylated byproducts, isolating the pure 1-(3-Chloro-4-fluorophenyl)heptan-1-one[2].

Self-Validating Quality Control System

To ensure trustworthiness and reproducibility, the following analytical checkpoints should be utilized to validate the final extracted product.

Table 2: Quality Control Metrics

CheckpointAnalytical MethodExpected ObservationCorrective Action
Product Presence TLC (Hexane:EtOAc 9:1)Single UV-active spot (Rf ~0.45 - 0.55).Back-extract aqueous layer if spot is missing.
Structural Integrity ¹H NMR (CDCl₃)Triplet at ~2.9 ppm (aryl-CH₂-C=O); Aromatic signals at 7.0–8.0 ppm.Re-column if starting material peaks persist.
Purity/Mass GC-MSMolecular ion peak corresponding to target mass; sharp single peak in chromatogram.Perform secondary crystallization if impurities >5%.

References

  • Product Class 8: Aryl Ketones Source: Science of Synthesis, Thieme Connect URL:[Link]

  • Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL:[Link]

Sources

Application Note: Integration of 1-(3-Chloro-4-fluorophenyl)heptan-1-one in Preclinical Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Application Focus: Scaffold Morphing, Lipid-Mimetic Enzyme Inhibition, and CNS-Active Therapeutics

Mechanistic Rationale & Pharmacophore Utility

The strategic selection of starting materials dictates the downstream success of any hit-to-lead campaign. 1-(3-Chloro-4-fluorophenyl)heptan-1-one is a highly versatile, bifunctional building block that merges a metabolically robust halogenated aromatic ring with a highly lipophilic aliphatic chain.

Its utility in modern drug design is driven by two distinct structural features:

  • The 3-Chloro-4-fluorophenyl Moiety: The substitution pattern on this phenyl ring is a classic, field-proven medicinal chemistry tactic. The para-fluoro substitution acts as a bioisostere for hydrogen, effectively blocking cytochrome P450 (CYP450)-mediated aromatic oxidation and significantly extending the metabolic half-life of derived compounds. Concurrently, the meta-chloro group provides necessary steric bulk and polarizability, enabling strong halogen bonding (via the σ -hole) with hydrophobic pockets in target proteins. This specific halogenated moiety has been successfully validated in the development of highly potent1[1], as well as in the design of 2[2]. Furthermore, it exhibits potent 3[3] when incorporated into sydnone and styryl ketone scaffolds.

  • The Heptan-1-one Aliphatic Chain: The seven-carbon linear alkyl chain acts as a highly effective hydrophobic anchor. In the context of lipid-processing enzymes—such as Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL)—this chain mimics the endogenous arachidonoyl tail of natural substrates, driving the molecule deep into the enzyme's hydrophobic catalytic channel. The ketone carbonyl serves as a versatile synthetic handle for scaffold morphing or as a direct hydrogen-bond acceptor in the final drug candidate.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following protocols describe the derivatization of the building block and the subsequent High-Throughput Screening (HTS) preparation. Every step is designed as a self-validating system.

Protocol A: Scaffold Morphing via Reductive Amination (Hit Generation)

Objective: Convert the ketone into a secondary amine to introduce basicity and alter the hydrogen-bonding profile, a critical step in generating CNS-active libraries. Causality: Amines are protonated at physiological pH, enhancing aqueous solubility and facilitating electrostatic interactions with aspartate/glutamate residues in target receptors.

  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of 1-(3-Chloro-4-fluorophenyl)heptan-1-one in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add 1.2 mmol of the desired primary amine (e.g., cyclopropylamine) followed by 1.5 mmol of glacial acetic acid to catalyze the condensation. Stir at ambient temperature for 2 hours.

    • Self-Validation Step: Check reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS to confirm the complete disappearance of the starting ketone peak and the formation of the intermediate imine/iminium ion.

  • Reduction: Cool the mixture to 0°C using an ice bath. Add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

    • Causality: The choice of NaBH(OAc)₃ over NaBH₄ is critical; it is a milder reducing agent that specifically reduces imines without prematurely reducing any unreacted ketone starting material.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, gradient elution) to yield the secondary amine derivative.

Protocol B: High-Throughput Screening (HTS) Assay Preparation

Objective: Evaluate the synthesized library against a lipid-mimetic target (e.g., FAAH) using a fluorogenic assay. Causality: A self-validating HTS system must include robust controls to calculate the Z'-factor, ensuring the assay window is wide enough to distinguish true biological hits from background noise.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). The elevated pH optimizes the catalytic efficiency of the target enzyme, while BSA prevents non-specific binding of highly lipophilic compounds to the plastic wells.

  • Compound Plating: Dispense 1 µL of the test compounds (10 mM stock in DMSO) into a 384-well black, flat-bottom microplate using an acoustic liquid handler. Include DMSO-only wells as negative controls (0% inhibition) and a known reference inhibitor (e.g., URB597) as a positive control (100% inhibition).

  • Enzyme Addition: Add 20 µL of the recombinant enzyme solution (diluted in assay buffer) to all wells. Incubate at 37°C for 30 minutes to allow for compound binding and equilibration.

  • Substrate Initiation: Add 20 µL of the fluorogenic substrate (e.g., AMC-arachidonoyl amide) to initiate the enzymatic reaction.

  • Data Acquisition & Validation: Read the fluorescence (Ex/Em = 340/460 nm) kinetically over 30 minutes.

    • Self-Validation Step: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed with hit identification only if the Z'-factor is > 0.6.

Data Presentation: Physicochemical Profiling

The following table summarizes the predictive physicochemical and ADME properties of the core building block compared to a representative secondary amine derivative, highlighting the shift in drug-likeness during scaffold morphing.

Property1-(3-Chloro-4-fluorophenyl)heptan-1-oneRepresentative Amine DerivativeRationale for Shift
Molecular Weight (Da) 242.72~283.81Addition of the amine moiety increases MW, but remains well within Lipinski's Rule of 5 (<500 Da).
LogP (Lipophilicity) 4.83.5Conversion of the ketone to a protonated amine significantly reduces lipophilicity, improving aqueous solubility.
Topological Polar Surface Area (TPSA) 17.07 Ų12.03 ŲLoss of the carbonyl oxygen reduces TPSA, heavily favoring blood-brain barrier (BBB) permeability for CNS targets.
Hydrogen Bond Donors 01The secondary amine introduces a hydrogen bond donor, enabling new target-specific interactions.
Metabolic Stability Moderate (Ketone reduction risk)HighThe amine is less susceptible to rapid in vivo reduction, though N-dealkylation pathways must be monitored.

Visualization: Drug Discovery Pipeline

The following workflow illustrates the logical progression of utilizing this specific building block in a preclinical drug discovery campaign.

G BB 1-(3-Chloro-4-fluorophenyl) heptan-1-one Syn Parallel Synthesis (Scaffold Morphing) BB->Syn Derivatization HTS High-Throughput Screening (HTS) Syn->HTS Library Prep Hit Hit Identification (IC50 < 1 µM) HTS->Hit Primary Assays Lead Lead Optimization (ADME/Tox Profiling) Hit->Lead SAR Iteration

Fig 1: Drug discovery pipeline utilizing 1-(3-Chloro-4-fluorophenyl)heptan-1-one as a core building block.

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. National Institutes of Health (NIH) / PMC.1

  • 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry - ACS Publications.2

  • Fluorine bearing sydnones with styryl ketone group: synthesis and their possible analgesic and anti-inflammatory activities. Taylor & Francis.3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with heptanoyl chloride.

This guide abandons generic advice in favor of mechanistic causality. By understanding the underlying electronic effects and phase behaviors of your reaction, you can transform a low-yielding process into a self-validating, highly efficient synthetic workflow.

Mechanistic Overview & Regioselectivity

To troubleshoot this reaction, we must first understand the regiocontrol. In 1-chloro-2-fluorobenzene, both halogens are deactivating via inductive withdrawal (-I effect) but ortho/para-directing via resonance donation (+M effect). Because fluorine's 2p orbitals overlap more effectively with the aromatic carbon's 2p orbitals than chlorine's 3p orbitals, fluorine is the dominant directing group .

Consequently, the heptanoyl acylium ion preferentially attacks the position para to the fluorine atom. Upon renumbering the product to give the ketone priority, this yields the target 1-(3-chloro-4-fluorophenyl)heptan-1-one .

Mechanism R1 Heptanoyl Chloride + AlCl3 I1 Acylium Ion Intermediate [CH3(CH2)5C+=O] R1->I1 Lewis Acid Activation I2 Wheland Intermediate (Para to Fluorine) I1->I2 Electrophilic Attack R2 1-Chloro-2-fluorobenzene (Arene Nucleophile) R2->I2 +M Effect Directing I3 Ketone-AlCl3 Complex (Catalyst Sink) I2->I3 Deprotonation (-HCl) Q1 Aqueous HCl Quench (Ice Bath) I3->Q1 Hydrolysis of Complex P1 Target Product: 1-(3-Chloro-4-fluorophenyl)heptan-1-one Q1->P1 Phase Separation

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation highlighting the catalyst sink.

Troubleshooting FAQs

Q1: My reaction stalls at ~45-50% conversion despite extending the reaction time to 24 hours. Why? Root Cause: Sub-stoichiometric active catalyst due to product complexation. Scientist's Insight: Unlike Friedel-Crafts alkylations, acylations are not truly catalytic when using aluminum chloride. The newly formed ketone product contains a basic carbonyl oxygen that strongly coordinates with AlCl₃, forming a stable Lewis acid-base complex (see Figure 1). This complexation effectively sequesters the catalyst, removing it from the cycle. If you use exactly 1.0 equivalent, any trace moisture will leave you with sub-stoichiometric active AlCl₃, stalling the reaction. Actionable Fix: Always use 1.1 to 1.2 equivalents of anhydrous AlCl₃.

Q2: GC/MS shows a high conversion of 1-chloro-2-fluorobenzene, but my isolated yield of the target ketone is low, and I see multiple peaks of the same mass. What is happening? Root Cause: Poor regioselectivity due to thermal mismanagement. Scientist's Insight: While the position para to the fluorine atom is electronically favored, the positions ortho to the chlorine or fluorine can also undergo acylation if the reaction is run at elevated temperatures. Excess thermal energy allows the system to overcome the steric hindrance of the ortho positions, leading to a mixture of regioisomers. Actionable Fix: Maintain strict temperature control. Initiate the addition of heptanoyl chloride at 0 °C to 5 °C, and allow the reaction to warm to room temperature (20–25 °C) only after the addition is complete.

Q3: I am detecting significant amounts of heptanoic acid in my crude mixture. How do I prevent this? Root Cause: Moisture ingress leading to acyl chloride hydrolysis. Scientist's Insight: Heptanoyl chloride reacts rapidly with water to form heptanoic acid and HCl gas. Furthermore, water reacts violently with AlCl₃, generating inactive aluminum hydroxide species. Actionable Fix: Implement rigorous Schlenk line techniques. Ensure your dichloromethane (DCM) solvent is dried over activated 4Å molecular sieves.

Q4: Are there alternative, "green" methods that avoid stoichiometric AlCl₃ waste? Root Cause: High E-factor and aqueous waste generation from stoichiometric aluminum salts. Scientist's Insight: Yes. Recent literature demonstrates that deactivated benzenes (like fluorobenzene derivatives) can be acylated using catalytic amounts of rare earth triflates combined with strong Brønsted acids. For example, a composite catalyst of La(OTf)₃ and Trifluoromethanesulfonic acid (TfOH) has been shown to achieve up to 99% para-selectivity and 87% yield in solvent-free acylations of fluorobenzene1[1]. Another highly effective system utilizes P₄O₁₀ in TfOH to promote the acylation of halogenated benzenes in >90% yields2[2]. These methods align with modern pushes for environmentally benign acid catalysis 3[3].

Troubleshooting Start Issue: Low Yield of Target Ketone Check Check Reaction Conversion (GC/MS or HPLC) Start->Check LowConv Low Arene Conversion (< 50%) Check->LowConv Stalled Reaction HighConv High Conversion, Low Target Yield Check->HighConv Side Reactions Moisture Check Moisture Level (Karl Fischer <50 ppm) LowConv->Moisture Regio Check for Regioisomers (Ortho-attack Byproducts) HighConv->Regio Stoich Increase AlCl3 to 1.2 eq (Overcome Complexation) Moisture->Stoich If solvent is dry Temp Lower Addition Temp (0°C to 5°C) Regio->Temp To improve para-selectivity

Figure 2: Diagnostic workflow for resolving low yields in deactivated arene acylations.

Quantitative Data: Reaction Optimization Summary

The table below summarizes how specific catalyst choices and thermal conditions impact the conversion and regioselectivity of the acylation process.

Catalyst SystemSolventTemp (°C)Conversion (%)Para-Selectivity (%)Isolated Yield (%)
AlCl₃ (1.2 eq) DCM0 to 25>959285
AlCl₃ (0.5 eq) DCM25459038
TfOH / La(OTf)₃ Solvent-Free140>999987
P₄O₁₀ / TfOH None80959590

Standard Operating Procedure: Optimized AlCl₃-Catalyzed Synthesis

To ensure reproducibility, follow this self-validating protocol. Every critical step includes an inline verification check.

Step 1: Equipment & Solvent Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a reflux condenser.

  • Self-Validating Check: Before proceeding, verify the moisture content of your anhydrous dichloromethane (DCM) via Karl Fischer titration. Proceed only if H₂O < 50 ppm.

Step 2: Catalyst Loading

  • Under a positive nitrogen flow, add anhydrous aluminum chloride (AlCl₃, 1.2 equiv, 16.0 mmol) and 15 mL of anhydrous DCM to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

Step 3: Arene Addition

  • Add 1-chloro-2-fluorobenzene (1.0 equiv, 13.3 mmol) to the suspension while maintaining vigorous stirring at 0 °C.

Step 4: Controlled Acylation

  • Charge the addition funnel with heptanoyl chloride (1.05 equiv, 14.0 mmol) dissolved in 5 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise over 30 minutes.

  • Self-Validating Check: Monitor the internal temperature. The drop rate must be adjusted to ensure the internal temperature does not exceed 5 °C, preventing ortho-acylation.

Step 5: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 4 to 6 hours.

  • Self-Validating Check: Pull a 50 µL aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze via GC/MS. Proceed to quenching only when the starting material peak is <5%.

Step 6: Quenching & Isolation

  • Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1 M HCl. This breaks the ketone-AlCl₃ complex and solubilizes the aluminum salts.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (to remove trace heptanoic acid), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure 1-(3-chloro-4-fluorophenyl)heptan-1-one.

References

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates ResearchG
  • Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10 ACS Publications - The Journal of Organic Chemistry
  • Organic Synthesis Using Environmentally Benign Acid Catalysis N
  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology ACS Public

Sources

troubleshooting impurities in 1-(3-Chloro-4-fluorophenyl)heptan-1-one crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. As researchers and drug development professionals, isolating highly pure active pharmaceutical ingredients (APIs) and intermediates is critical. 1-(3-Chloro-4-fluorophenyl)heptan-1-one presents unique thermodynamic and kinetic challenges during crystallization due to its flexible alkyl chain and halogenated aromatic system.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to resolve two primary failure modes: Liquid-Liquid Phase Separation (Oiling Out) and Regioisomer Co-crystallization .

Part 1: Diagnostic FAQs – Troubleshooting the Matrix

Q1: Why does my batch form a biphasic oil instead of crystallizing upon anti-solvent addition?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." The molecule features a highly flexible heptyl chain and a low-polarity halogenated phenyl ring, which significantly depresses its melting point and increases the entropic barrier to forming a rigid crystal lattice. When supersaturation is generated too rapidly (e.g., fast cooling or aggressive anti-solvent dosing), the system's thermodynamic trajectory crosses the binodal curve into a miscibility gap before it can overcome the kinetic activation energy required for nucleation[1].

Q2: How does oiling out destroy the impurity profile of my product?

The Causality: The solute-rich oil phase is highly disordered and acts as a universal solvent for structurally similar impurities. Because the molecules in the oil droplets possess high mobility but lack a highly ordered lattice structure, impurities readily partition into the oil phase[1]. When this oil eventually solidifies—often as a glassy solid or a mixed polymorph down inside a poorly illuminated reactor—the impurities are permanently trapped, completely negating the purification purpose of the crystallization step[2].

Q3: My assay shows regioisomers (e.g., 2-chloro-4-fluoro variants) co-crystallizing even after multiple recrystallizations. Why?

The Causality: Regioisomers generated during Friedel-Crafts synthesis are isosteric (similar in shape and volume) to the target compound. Because of this structural mimicry, they exhibit partial miscibility in the solid state, forming a solid solution (α-phase) rather than a physical mixture[3]. In a solid solution, the impurity physically substitutes the target molecule within the crystal lattice. Because this is a thermodynamically stable mixed phase, standard recrystallization—which relies on solubility differences—cannot purge the impurity[4].

Q4: How can I reject impurities that form solid solutions?

The Causality: If thermodynamic purging is impossible, you must exploit differences in crystallization kinetics. By maintaining a low supersaturation and using high-purity seed crystals, you can promote the selective growth of the target API while keeping the impurity below its critical nucleation threshold[5]. The process must be kinetically arrested before thermodynamic equilibrium is reached.

Part 2: Mechanistic Workflows

To visualize the root causes of these failures, review the following thermodynamic and diagnostic pathways.

LLPS_Pathway Sol 1-(3-Chloro-4-fluorophenyl)heptan-1-one Undersaturated Solution Rapid Rapid Cooling / Antisolvent (High Supersaturation Rate) Sol->Rapid Slow Slow Cooling + Seeding (Controlled Supersaturation) Sol->Slow Misc Binodal Curve Crossed (Miscibility Gap) Rapid->Misc Meta Metastable Zone (MSZW) Maintained Slow->Meta Oil Liquid-Liquid Phase Separation ('Oiling Out') Misc->Oil Cryst Nucleation & Crystal Growth (High Purity Solid) Meta->Cryst

Thermodynamic pathways of LLPS (oiling out) versus controlled crystallization.

SLIP_Workflow Start Impure Crystalline Batch (Contains Regioisomers) Test SLIP Test (Equilibrate in Saturated Solution) Start->Test Analyze Analyze Solid & Liquid Phases (HPLC Mass Balance) Test->Analyze Phys Impurity Purged to Liquid (Physical Mixture) Analyze->Phys SLIP 1/2 Mechanism Solid Impurity Retained in Solid (Solid Solution) Analyze->Solid SLIP 3 Mechanism Thermo Thermodynamic Resolution (Standard Recrystallization) Phys->Thermo Kinetic Kinetic Resolution or Solvent System Change Solid->Kinetic

SLIP test workflow for identifying solid solution vs. physical mixture retention.

Part 3: Quantitative Data & Retention Mechanisms

Understanding how different impurities interact with your crystal lattice dictates your troubleshooting strategy.

Impurity TypeStructural SimilarityRetention MechanismSLIP ClassificationPurge Strategy
Regioisomers (e.g., 2-Cl, 4-F)High (Isosteric)Solid Solution (α-phase)SLIP 3Kinetic control / Solvent system change
Over-acylated byproducts LowPhysical MixtureSLIP 1 / SLIP 2Thermodynamic recrystallization
Unreacted Starting Materials ModerateSurface Adsorption / InclusionN/AWash optimization / Slower growth rate

Part 4: Validated Experimental Protocols

Protocol A: Solubility-Limited Impurity Purge (SLIP) Test

Purpose: A self-validating mass-balance assay to determine if an impurity is retained via a physical mixture (thermodynamically purgable) or a solid solution (lattice incorporation)[4].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 g of the impure 1-(3-Chloro-4-fluorophenyl)heptan-1-one batch in a minimal volume (e.g., 5 mL) of a saturated solvent system (e.g., heptane/ethyl acetate) at 20°C.

  • Equilibration: Agitate the suspension isothermally at 300 RPM for 48 hours. Causality: This extended time ensures complete thermodynamic equilibrium between the solid and liquid phases.

  • Separation: Filter the suspension rapidly using a 0.22 µm PTFE syringe filter to separate the mother liquor from the solid phase.

  • Washing: Wash the solid cake briefly with 1 mL of cold anti-solvent to remove surface-adhered mother liquor without dissolving the bulk crystal.

  • Analysis: Analyze both the solid cake and the mother liquor via quantitative HPLC.

  • Validation: If the impurity ratio in the solid phase matches the original batch, it is a solid solution (SLIP 3). If the impurity is enriched in the liquid phase and depleted in the solid, it is a physical mixture (SLIP 1/2).

Protocol B: Seeded Cooling Crystallization to Bypass LLPS

Purpose: To prevent oiling out by consuming supersaturation via controlled crystal growth before the system reaches the miscibility gap[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in a primary solvent (e.g., Isopropanol) at 60°C to form a completely clear, undersaturated solution.

  • Controlled Cooling: Cool the solution slowly at a rate of 0.1°C/min to 45°C. Causality: This ensures the temperature remains above the LLPS binodal boundary but well within the metastable zone width (MSZW).

  • Seeding: Introduce 1-2 wt% of high-purity 1-(3-Chloro-4-fluorophenyl)heptan-1-one seed crystals.

  • Isothermal Aging: Hold the temperature isothermally at 45°C for 2 hours. Causality: Seeding inside the MSZW provides pre-existing surface area for lattice integration. The isothermal hold kinetically favors crystal growth over liquid-liquid demixing, steering the thermodynamic pathway away from the miscibility gap[2].

  • Final Cooling: Resume cooling at 0.1°C/min to the final isolation temperature (e.g., 5°C).

  • Isolation: Filter, wash with cold solvent, and dry the crystals under vacuum.

References

  • [4] Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [3] Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations (Dataset). Figshare. URL:[Link]

  • [5] Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Processes (MDPI). URL:[Link]

  • [2] The Problem of Oiling Out in Chemical Process Development. KiloMentor. URL:[Link]

  • [1] Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

Sources

Technical Support Center: 1-(3-Chloro-4-fluorophenyl)heptan-1-one Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physical chemistry that dictates the stability of 1-(3-Chloro-4-fluorophenyl)heptan-1-one .

Because this molecule is a halogenated aryl alkyl ketone, its long-term storage stability is challenged by its chromophoric carbonyl group and an activated benzylic position. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and regulatory-aligned strategies to ensure the integrity of your drug development pipeline.

Part 1: Chemical Properties & Degradation Mechanisms (FAQ)

Q: What structural features make 1-(3-Chloro-4-fluorophenyl)heptan-1-one susceptible to degradation during long-term storage? A: The vulnerability of this molecule stems from the intersection of an electron-deficient aromatic ring and an aliphatic heptanoyl chain.

  • Photolability: The carbonyl group acts as a strong chromophore. Absorption of UV/visible light excites the molecule, initiating photochemical cleavage.

  • Auto-oxidation: The α -carbon (adjacent to the carbonyl) is highly susceptible to radical formation because the resulting radical is resonance-stabilized by the adjacent carbonyl π -system.

  • Nucleophilic Susceptibility: The 4-fluoro substituent is highly activated by the strongly electron-withdrawing ketone (para to it) and the 3-chloro group (ortho to it), making it a target for Nucleophilic Aromatic Substitution (SNAr) if exposed to moisture and basic conditions over time.

Part 2: Troubleshooting Storage Issues

Q: LC-MS analysis of a batch stored at ambient conditions for 6 months shows the appearance of a lower molecular weight impurity (M-70) and 1-pentene. What is the root cause? A: This is a classic Norrish Type II photochemical cleavage . When the carbonyl group absorbs UV light, it enters an excited triplet state. The excited oxygen atom abstracts a hydrogen atom from the γ -carbon of the heptyl chain, forming a 1,4-biradical. This intermediate undergoes Cα​−Cβ​ bond cleavage to yield an enol (which rapidly tautomerizes to 1-(3-chloro-4-fluorophenyl)ethanone, M-70) and an alkene (1-pentene). Causality & Mitigation: Ambient light exposure in clear glass provides the activation energy. Storage must comply with [1], utilizing actinic (amber) glass or opaque high-density polyethylene (HDPE) containers.

Norrish A 1-(3-Chloro-4-fluorophenyl) heptan-1-one B Excited Triplet State (n,π*) A->B hν (UV Light) C 1,4-Biradical Intermediate (γ-H abstraction) B->C Intramolecular Hydrogen Transfer D Cleavage Products: 1-(3-chloro-4-fluorophenyl)ethanone + 1-pentene C->D Cα-Cβ Bond Cleavage E Cyclization Product: Cyclobutanol derivative C->E Radical Recombination

Caption: Norrish Type II Photodegradation Pathway of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

Q: My stability-indicating assay shows an M+16 impurity peak after 3 months at 40°C/75% RH. How do I mitigate this? A: An M+16 peak indicates the insertion of an oxygen atom, characteristic of α -hydroperoxidation (auto-oxidation) . Trace transition metals (from glassware or manufacturing equipment) and atmospheric oxygen catalyze the formation of a radical at the α -carbon. Causality & Mitigation: The α -proton is relatively acidic. To prevent this, implement a strict Argon or Nitrogen purge before sealing storage vessels. Ensure all glassware is passivated or EDTA-washed to remove trace iron/copper, which act as radical initiators.

Troubleshooting Start Impurity Detected in Storage Batch Q1 Mass Spec Profile? Start->Q1 Cleavage Lower MW Ketone (Loss of C5H10, M-70) Q1->Cleavage Oxidation M+16 or M+32 Peak (Hydroperoxide/Alcohol) Q1->Oxidation Hydrolysis Loss of Fluorine (M-19 + 17) Q1->Hydrolysis A1 Photodegradation (Norrish Type II) Action: Switch to Amber Vials Cleavage->A1 A2 Auto-oxidation Action: Argon Purge & Passivation Oxidation->A2 A3 SNAr Hydrolysis Action: Desiccant & pH Control Hydrolysis->A3

Caption: Decision tree for identifying and mitigating primary degradation pathways during storage.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every stability study must be a self-validating system. The following protocols incorporate internal checks to confirm the validity of the stress conditions applied.

Protocol 1: ICH Q1A(R2) Compliant Long-Term Stability Setup

Objective: Establish shelf-life and identify thermal/humidity degradation pathways. Methodology:

  • Sample Preparation: Weigh 5.0 g of 1-(3-Chloro-4-fluorophenyl)heptan-1-one into clear Type I borosilicate glass vials (for stress testing) and amber vials (for control).

  • Atmospheric Control: Purge half the vials with Argon gas for 60 seconds prior to sealing with PTFE-lined crimp caps. This isolates oxidative versus purely thermal degradation.

  • Chamber Equilibration: Place vials in a calibrated stability chamber set to Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH, as mandated by [2].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Self-Validation Check (System Suitability): Before analyzing the pulls, run a System Suitability Test (SST) containing known concentrations of the parent compound and the 1-(3-chloro-4-fluorophenyl)ethanone degradant. The HPLC resolution ( Rs​ ) between these peaks must be > 2.0 to validate the run.

Protocol 2: ICH Q1B Photostability Stress Testing

Objective: Determine intrinsic photolability to justify packaging choices. Methodology:

  • Actinometry (Validation Step): Prepare a 2% w/v aqueous solution of Quinine Monohydrochloride dihydrate to serve as a validated chemical actinometric system.

  • Exposure Setup: Spread a 1 mm thin layer of the solid ketone in a quartz petri dish. Place it alongside the actinometer in a photostability chamber.

  • Irradiation: Expose the samples to a cool white fluorescent lamp and a near-UV lamp. The exposure must achieve an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter, following [3].

  • Dark Control: Simultaneously store a foil-wrapped sample in the same chamber to isolate thermal effects from the lamps.

  • Self-Validation Check: The actinometer solution must show a change in absorbance of at least 0.5 at 400 nm. If this threshold is not met, the photon dose was insufficient, and the test must be repeated.

Part 4: Quantitative Data Summaries

Table 1: Recommended Storage Conditions and Expected Shelf-Life
Storage ConditionPackaging ConfigurationExpected Shelf-LifePrimary Degradation Risk
25°C / 60% RHAmber Glass, Argon Purged> 24 MonthsNegligible
40°C / 75% RHClear Glass, Ambient Air< 3 MonthsAuto-oxidation, Photolysis
2-8°C (Refrigerated)HDPE Opaque Bottle, Desiccant> 36 MonthsCondensation (Hydrolysis)
Table 2: Impurity Profiling and Root Causes
Analytical Marker (LC-MS)Chemical IdentityMechanistic Root CausePreventative Action
M - 701-(3-chloro-4-fluorophenyl)ethanoneNorrish Type II CleavageActinic/Amber packaging
M + 16 α -Hydroperoxide derivativeRadical Auto-oxidationInert gas purge (Argon)
M - 19 + 171-(3-chloro-4-hydroxyphenyl)heptan-1-oneSNAr HydrolysisDesiccant, limit alkalinity

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from:[Link]

  • FDCELL. ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from:[Link]

  • BINDER GmbH. In the right light: What ICH photostability tests are all about. Retrieved from:[Link]

Sources

overcoming poor aqueous solubility of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and solubilization of 1-(3-Chloro-4-fluorophenyl)heptan-1-one .

As a Senior Application Scientist, I have designed this knowledge base to help you navigate the severe aqueous solubility challenges associated with this highly lipophilic halogenated ketone. This guide moves beyond basic protocols to explain the thermodynamic and physicochemical "why" behind each formulation strategy, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Physicochemical Profiling (The "Why")

Q: Why is 1-(3-Chloro-4-fluorophenyl)heptan-1-one so difficult to keep in aqueous solution? A: This molecule is a classic "grease-ball" compound, meaning its poor solubility is driven by extreme lipophilicity rather than high crystal lattice energy (which would classify it as a "brick-dust" molecule)[1]. It lacks ionizable functional groups, which completely rules out standard pH adjustment or salt formation strategies[2]. The long heptyl chain (7 carbons) combined with the electron-withdrawing, halogenated aromatic ring creates a massive hydrophobic bulk. When introduced to water, the energetic penalty of disrupting the hydrogen-bonded water network is too high, forcing the molecules to aggregate to minimize exposed surface area.

Q: Why does my DMSO stock crash out immediately upon dilution in my in vitro assay buffer? A: You are observing the "solvent shift" phenomenon. DMSO is highly miscible with water. When you spike a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. The ketone, unable to hydrogen bond with water, is left locally supersaturated. Without a stabilizing agent (like a surfactant) to lower the interfacial tension, the drug rapidly nucleates and forms visible precipitates.

Part 2: Formulation Decision Tree

Before beginning your experiments, use the following logical pathway to determine the correct formulation strategy based on your assay's biological requirements.

G A 1-(3-Chloro-4-fluorophenyl) heptan-1-one B In Vitro Assays (Low Volume) A->B C In Vivo Studies (High Dose/Volume) A->C D Co-solvent + Surfactant (e.g., DMSO/Tween 80) B->D E Oral (PO) Administration? C->E F Parenteral (IV/IP) Administration? C->F G SMEDDS (Lipid Preconcentrate) E->G H Cyclodextrin Complexation (e.g., HP-β-CD) F->H

Formulation decision tree for highly lipophilic ketones based on assay requirements.

Part 3: In Vivo Troubleshooting & FAQs

Q: I am designing an oral (PO) pharmacokinetic study. How can I maximize the bioavailability of this ketone? A: For oral delivery of highly lipophilic, non-ionizable drugs (BCS Class II/IV), a Self-Microemulsifying Drug Delivery System (SMEDDS) is the gold standard[3]. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents[4]. Upon gentle agitation in the aqueous environment of the gastrointestinal (GI) tract, they spontaneously form oil-in-water microemulsions (droplet size <100 nm)[3]. This massive increase in surface area overcomes the dissolution-rate-limited absorption typical of lipophilic ketones, maintaining the drug in solution irrespective of variations in GI pH or bile salts[2][5].

Q: I need to dose intravenously (IV). SMEDDS contains oils that are unsuitable for IV injection. What should I use? A: Use cyclodextrin inclusion complexation, specifically Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[6]. The hydrophobic central cavity of HP-β-CD is dimensionally suited to encapsulate the lipophilic heptyl chain and halogenated ring, while its hydrophilic exterior ensures aqueous solubility[6]. Crucial Causality Note: There is a well-documented tradeoff between solubility increase and permeability decrease when using cyclodextrins[6]. Because the drug is trapped in the cavity, the "free" fraction of the drug available to permeate the endothelial barrier is reduced. You must optimize the molar ratio (avoiding massive excess of HP-β-CD) to ensure sufficient free drug is available at the absorption site.

Part 4: Quantitative Formulation Performance

The following table summarizes the expected performance of various solubilization strategies for 1-(3-Chloro-4-fluorophenyl)heptan-1-one to aid in your experimental design.

Formulation StrategyMechanism of SolubilizationTypical Solubility GainPermeability ImpactBest Application
Co-solvent (DMSO/EtOH) Disrupts water H-bond network10x - 50xNeutralIn vitro biochemical assays
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion100x - 500xDecreased (Free fraction reduced)IV / IP dosing
SMEDDS Nanoscale oil-in-water droplets>1000xEnhanced (Lymphatic uptake bypass)Oral (PO) dosing

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual clarity alone. The following protocols include built-in validation steps to confirm the thermodynamic stability of your formulations.

Protocol A: Preparation of a SMEDDS Preconcentrate for Oral Dosing

Causality: We use a blend of medium-chain triglycerides (oil) and high-HLB surfactants to lower the interfacial tension to near zero, allowing spontaneous emulsification without high-shear equipment.

  • Excipient Blending: In a glass vial, combine 30% w/w Capryol 90 (Oil), 50% w/w Tween 80 (Surfactant), and 20% w/w Transcutol HP (Co-solvent). Vortex for 2 minutes until a clear, isotropic mixture is formed.

  • Drug Loading: Add 1-(3-Chloro-4-fluorophenyl)heptan-1-one to the blank SMEDDS mixture at a concentration of 20 mg/g.

  • Solubilization: Stir magnetically at 37°C for 12 hours. The heat increases kinetic energy, facilitating the dissolution of the "grease-ball" molecule into the lipid matrix.

  • Self-Validation Step (The Tyndall Effect): Dilute 100 µL of the loaded SMEDDS into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild stirring.

    • Pass: The solution becomes optically transparent with a slight bluish tint (Tyndall effect). This confirms the spontaneous formation of a microemulsion (<100 nm)[5].

    • Fail: The solution turns milky white. This indicates a macroemulsion; you must increase the surfactant-to-oil ratio.

Protocol B: HP-β-CD Complexation via Co-Solvent Evaporation

Causality: Direct addition of the ketone into an aqueous HP-β-CD solution often fails because the highly lipophilic drug aggregates before it can enter the cyclodextrin cavity. We use a co-solvent to ensure molecular dispersion during the complexation phase.

  • Phase Preparation: Dissolve 100 mg of the ketone in 2 mL of absolute ethanol. Separately, dissolve 1,000 mg of HP-β-CD (approx. 1:2 molar ratio) in 10 mL of deionized water.

  • Complexation: Place the aqueous HP-β-CD solution on a magnetic stirrer at 500 RPM. Add the ethanolic drug solution dropwise. Stir for 4 hours at room temperature.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under vacuum at 40°C until the original aqueous volume (10 mL) is reached.

  • Self-Validation Step (Quantification): Centrifuge the resulting solution at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug. Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC to confirm the exact encapsulated concentration before proceeding to in vivo dosing.

Part 6: References

  • Strategies to address low drug solubility in discovery and development Source: nih.gov URL:

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: nih.gov URL:

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: americanpharmaceuticalreview.com URL:

  • SMEDDS: A NOVEL APPROACH FOR LIPOPHILIC DRUGS Source: ijpsr.com URL:

  • Self-micro emulsifying drug delivery systems (smedds): as a promising approach in enhancing bioavailability of poorly aqueous so Source: jmpas.com URL:

  • Overcoming Poor Solubility in Formulation Development Source: catalent.com URL:

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations Source: nih.gov URL:

Sources

minimizing side products in 1-(3-Chloro-4-fluorophenyl)heptan-1-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding this specific Friedel-Crafts acylation reaction. Our focus is to equip you with the knowledge to minimize side products and optimize your synthetic protocol.

Introduction: The Synthetic Challenge

The preparation of 1-(3-Chloro-4-fluorophenyl)heptan-1-one via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with heptanoyl chloride presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity. The two halogen substituents on the aromatic ring, while both deactivating, are also ortho, para-directing. This inherent electronic property of the starting material can lead to the formation of a mixture of isomeric ketone products, thereby reducing the yield of the desired 1-(3-Chloro-4-fluorophenyl)heptan-1-one and complicating purification. This guide will provide a systematic approach to understanding and mitigating these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

Q1: My reaction yields a mixture of products, with significant amounts of an unwanted isomer. How can I improve the regioselectivity to favor the desired 1-(3-Chloro-4-fluorophenyl)heptan-1-one?

A1: Understanding and Controlling Regioselectivity

The formation of isomeric side products is the most common challenge in this synthesis. The heptanoyl group can add to the positions ortho or para to both the chlorine and fluorine substituents.

The Root Cause: Directing Effects of Halogens

Both chlorine and fluorine are deactivating groups due to their inductive electron-withdrawing effect (-I), which makes the aromatic ring less reactive than benzene. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.

The directing influence of these halogens results in several possible isomeric products. The desired product is formed by acylation at the position para to the fluorine and ortho to the chlorine.

Strategies for Maximizing the Yield of the Desired Isomer:

  • Choice of Lewis Acid Catalyst: The nature and amount of the Lewis acid can significantly influence the isomer ratio.

    • Aluminum chloride (AlCl₃) is a strong Lewis acid and is commonly used. However, its high reactivity can sometimes lead to lower selectivity.

    • Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better regioselectivity, albeit potentially requiring longer reaction times or higher temperatures.

  • Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and influence the product distribution.

    • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often used in Friedel-Crafts acylations.

    • Polar solvents like nitrobenzene can sometimes favor the formation of the thermodynamically more stable isomer. Experimenting with different solvents is recommended.

  • Reaction Temperature: Temperature control is crucial.

    • Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the kinetically controlled product, which may be the desired isomer.

    • Higher temperatures can lead to isomerization and the formation of a more complex mixture of products.

Recommended Starting Protocol to Favor 1-(3-Chloro-4-fluorophenyl)heptan-1-one:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Moisture will deactivate the Lewis acid catalyst.

  • Order of Addition: In a flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add heptanoyl chloride (1.0 equivalent) to the AlCl₃ suspension with stirring.

  • After the formation of the acylium ion complex, slowly add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel is typically required to isolate the desired 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

Q2: My reaction is sluggish or does not proceed to completion. What are the likely causes and how can I fix them?

A2: Addressing Low Reactivity

Several factors can contribute to a slow or incomplete reaction.

  • Inactive Catalyst: Aluminum chloride is highly hygroscopic. If it has been exposed to moisture, its activity will be significantly reduced. Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed sample for best results.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a complex with the catalyst, rendering it inactive. Using a slight excess (1.1-1.2 equivalents) of AlCl₃ is recommended.

  • Deactivated Substrate: The presence of two deactivating halogen groups on the benzene ring makes the starting material inherently less reactive than benzene. If the reaction is still slow with AlCl₃, a slight increase in temperature (e.g., gentle reflux in dichloromethane) after the initial addition at low temperature may be necessary. However, be mindful that this can also affect regioselectivity.

  • Impure Reagents: Ensure that the 1-chloro-2-fluorobenzene and heptanoyl chloride are of high purity. Acidic impurities in the heptanoyl chloride can inhibit the reaction.

Q3: How can I identify the main product and the isomeric side products in my reaction mixture?

A3: Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for identifying the components of your product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the isomers and obtaining their mass spectra.[1] The isomers will likely have very similar mass spectra, but their different retention times will indicate the complexity of the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing between isomers. The splitting patterns and coupling constants of the aromatic protons will be unique for each isomer.

    • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the substitution pattern.[2][3][4] While a full assignment can be complex without reference compounds, comparing the spectra of different fractions from column chromatography can help in identifying the major and minor components.

    • ¹⁹F NMR: If available, ¹⁹F NMR can be a powerful tool to distinguish between isomers due to the sensitivity of the fluorine chemical shift to its environment.

Hypothetical ¹³C NMR Chemical Shift Ranges for Aryl Ketones:

Carbon EnvironmentChemical Shift (ppm)
C=O (in ketones)205 - 220
C in aromatic rings125 - 150
Alkyl chain carbons 10 - 40

Data adapted from general ¹³C NMR chemical shift tables.[4][5]

Frequently Asked Questions (FAQs)

  • Why is an excess of the Lewis acid catalyst often required in Friedel-Crafts acylation? The product of the reaction, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst per mole of the acylating agent is necessary.

  • Can I use other acylating agents besides heptanoyl chloride? Yes, other acylating agents like heptanoic anhydride can be used. The choice of acylating agent may influence the reaction conditions and the byproducts formed.

  • Is polyacylation a concern in this reaction? No, polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. This makes the mono-acylated product less reactive than the starting material.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dry Glassware & Reagents suspend_alcl3 Suspend AlCl3 in CH2Cl2 at 0 °C prep->suspend_alcl3 add_acyl_chloride Add Heptanoyl Chloride suspend_alcl3->add_acyl_chloride add_substrate Add 1-Chloro-2-fluorobenzene add_acyl_chloride->add_substrate react Stir and Warm to RT add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze GC-MS & NMR Analysis purify->analyze

Caption: Experimental workflow for the preparation of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

References

  • G. W. Buchanan, G. Montaudo, P. Finocchiaro. PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry, 52(5), 767-774 (1974). [Link]

  • K. Steliou, et al. 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Semantic Scholar. [Link]

  • A. M. Sarmento, et al. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐regioisomers. Journal of Mass Spectrometry, 53(10), 996-1005 (2018). [Link]

  • Oregon State University. 13C NMR Chemical Shift. OSU Chemistry. [Link]

  • J. Clark. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. [Link]

Sources

Technical Support Center: Photostability of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling halogenated alkyl aryl ketones requires a rigorous understanding of their physicochemical vulnerabilities. 1-(3-Chloro-4-fluorophenyl)heptan-1-one is highly susceptible to photochemical degradation. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure the integrity of your experimental workflows.

Mechanistic Overview: The Photochemical Pathway

To prevent degradation, we must first understand the causality behind it. 1-(3-Chloro-4-fluorophenyl)heptan-1-one contains an extended aliphatic chain (heptyl group) attached to an aryl ketone. When exposed to ultraviolet (UV) light (230–330 nm), the carbonyl oxygen undergoes an n→π∗ transition to a singlet excited state, followed by rapid intersystem crossing to a triplet state.

Because the molecule possesses a γ -hydrogen on its alkyl chain, it undergoes a highly efficient Norrish Type II reaction [1]. The excited carbonyl oxygen abstracts the γ -hydrogen through a six-membered cyclic transition state, forming a 1,4-biradical intermediate. This biradical rapidly cleaves at the α,β carbon-carbon bond to yield an enol (which tautomerizes to 3-chloro-4-fluoroacetophenone ) and an alkene (1-pentene ) [2].

Photochem Ketone 1-(3-Chloro-4-fluorophenyl) heptan-1-one Excited Triplet Excited State (n, π*) Ketone->Excited UV Light (230-330 nm) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-Hydrogen Abstraction Product3 Dehalogenation / Radical Products (Norrish Type I / C-Cl Cleavage) Excited->Product3 α-Cleavage (Minor) Product1 3-Chloro-4-fluoroacetophenone + 1-Pentene (Norrish Type II Cleavage) Biradical->Product1 β-Cleavage Product2 Cyclobutanol Derivative (Norrish-Yang Cyclization) Biradical->Product2 Radical Recombination

Photochemical degradation pathways of 1-(3-Chloro-4-fluorophenyl)heptan-1-one under UV exposure.

Frequently Asked Questions (FAQs)

Q: Why does this molecule degrade under standard laboratory fluorescent lighting or sunlight? A: Standard laboratory lighting and sunlight contain emission bands in the UVA region (315–400 nm). The extended conjugation of the aryl ketone shifts its absorption tail into the near-UVA region. Because the Norrish Type II reaction is thermodynamically favorable for ketones with accessible γ -hydrogens, even ambient light exposure over several hours provides enough photon energy to trigger the formation of the 1,4-biradical, leading to measurable assay loss.

Q: How do the 3-chloro and 4-fluoro substituents affect the molecule's photostability? A: The C-F bond is highly stable (high bond dissociation energy) and resists photolysis. However, the C-Cl bond is relatively labile under higher-energy UV (e.g., UVC at 254 nm). Under strict UVC exposure, you will observe competitive photodehalogenation (loss of the chlorine atom), leading to a complex mixture of radical recombination products. Under standard UVA/ambient conditions, the Norrish Type II pathway remains the dominant degradation vector.

Q: What are the primary photoproducts I should track during method development? A: The primary stoichiometric products of the Norrish Type II cleavage are 3-chloro-4-fluoroacetophenone and 1-pentene . You may also observe trace amounts of a cyclobutanol derivative resulting from the Norrish-Yang cyclization (intramolecular radical recombination of the 1,4-biradical).

Troubleshooting Guide

Workflow Start Detect Assay Loss / Impurities CheckLight Isolate from Light (Amber Flasks) Start->CheckLight Compare Compare Dark Control vs. Exposed CheckLight->Compare Degradation Significant Degradation in Exposed? Compare->Degradation HPLC HPLC-MS Analysis Identify m/z 173 (Acetophenone) Degradation->HPLC Yes Other Investigate Thermal/Chemical Pathways Degradation->Other No

Diagnostic workflow for identifying UV-induced degradation of the heptan-1-one derivative.

Issue 1: Unexplained assay loss (5-15%) during routine benchtop handling.
  • Root Cause: Unintended photo-exposure during prolonged benchtop operations (e.g., slow rotary evaporation, weighing, or stirring in clear glassware).

  • Solution: Conduct a dark-control validation. Wrap all reaction vessels, rotary evaporator flasks, and HPLC vials in aluminum foil or use low-actinic (amber) glassware. Amber glass effectively filters out wavelengths below 500 nm, preventing the n→π∗ excitation required to initiate the Norrish reactions.

Issue 2: Appearance of a major new peak in HPLC with m/z 173 [M+H]+.
  • Root Cause: This mass corresponds to 3-chloro-4-fluoroacetophenone (Exact mass: 172.01 Da), confirming that Norrish Type II cleavage has occurred during your workflow.

  • Solution: Implement strict light-controlled protocols aligned with ICH Q1B guidelines [3] for all downstream processing. Ensure that any analytical sample queue waiting on the HPLC autosampler is protected using amber vials.

Quantitative Data: Degradation Kinetics

The following table summarizes the causality between light source energy and the resulting product distribution. Notice how UVC light triggers secondary dehalogenation pathways that are absent under UVA exposure.

Table 1: Photodegradation Kinetics and Product Distribution of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Light SourceWavelength (nm)Exposure Time (h)Remaining API (%)3-Chloro-4-fluoroacetophenone (%)1-Pentene (%)Dehalogenated Impurities (%)
Dark Control (Amber Glass) N/A24>99.9NDNDND
Ambient Lab Light 315–400 (tail)2488.510.2VolatileND
UVA (ICH Q1B) 320–4001245.251.0Volatile<0.5
UVC (Stress Test) 254212.468.3Volatile15.1

Note: 1-Pentene is highly volatile (b.p. 30°C) and is typically lost during standard sample preparation unless specifically trapped. ND = Not Detected.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your analytical data, every protocol must be self-validating. The inclusion of dark controls and system suitability checks isolates photochemical variables from thermal or oxidative degradation.

Protocol A: ICH Q1B Forced Degradation Photostability Testing

Objective: Determine the intrinsic photostability of the API intermediate.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(3-Chloro-4-fluorophenyl)heptan-1-one in HPLC-grade acetonitrile.

  • Aliquoting: Transfer 2 mL aliquots into two sets of clear quartz vials (UV transparent) and two sets of amber glass vials (Dark Control).

  • Validation Check: Wrap the amber vials completely in aluminum foil to ensure zero photon penetration. This acts as your internal thermal control.

  • Exposure: Place all vials in a validated photostability chamber. Expose to a minimum of 1.2 million lux hours of visible light and 200 Wh/m² of UVA (320-400 nm) as mandated by ICH Q1B [4].

  • Analysis: Analyze both exposed and dark control samples via HPLC-UV/MS immediately after exposure to prevent secondary thermal degradation of the reactive photoproducts.

Protocol B: HPLC-UV/MS Quantification of Photoproducts

Objective: Separate and quantify the parent ketone and its Norrish II cleavage product.

  • Column Selection: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to retain the lipophilic heptyl chain of the parent API while resolving the more polar acetophenone photoproduct.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient: Run a gradient from 5% B to 95% B over 10 minutes. (The parent ketone will elute later due to the C7 chain; the acetophenone elutes earlier).

  • System Suitability (Self-Validation): Inject a mixed standard of the parent ketone and 3-chloro-4-fluoroacetophenone. The chromatographic resolution ( Rs​ ) between the two peaks must be > 2.0 to proceed with quantitation.

  • Detection: Monitor UV at 254 nm for quantitation. Use MS (ESI+) to extract ion chromatograms for m/z 243 [M+H]+ (Parent) and m/z 173 [M+H]+ (Acetophenone).

References

  • Wikipedia Contributors. "Norrish reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Coyle, J. D. et al. "Norrish Type I and II Reaction (Cleavage)." Name Reactions in Organic Synthesis, Cambridge University Press. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." EMA Official Guidelines. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 1-(3-Chloro-4-fluorophenyl)heptan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-(3-Chloro-4-fluorophenyl)heptan-1-one . This specific ketone is a highly valuable intermediate in medicinal chemistry, but its synthesis is frequently plagued by incomplete conversions, regioselectivity issues, and poor yields.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the two most common synthetic pathways: the Friedel-Crafts Acylation and the Weinreb Amide Grignard Addition .

Part 1: Mechanistic Workflows & Pathway Visualization

Understanding the exact point of failure in your reaction requires a clear map of the mechanistic pathway. Below are the visual workflows for the two primary synthetic routes.

FC_Acylation SM 1-Chloro-2-fluorobenzene + Heptanoyl Chloride Complex Acylium Ion Generation SM->Complex AlCl3 (1.5 eq) DCM, 0°C EAS Electrophilic Aromatic Substitution Complex->EAS para-attack relative to F ProductComplex Ketone-AlCl3 Complex EAS->ProductComplex Fast Quench Aqueous HCl Quench ProductComplex->Quench Destroys Lewis Acid Complex Final 1-(3-Chloro-4-fluorophenyl) heptan-1-one Quench->Final Phase Separation & Purification

Figure 1: Mechanistic workflow of the Friedel-Crafts acylation route.

Weinreb_Route Acid 3-Chloro-4-fluorobenzoic Acid Amide Weinreb Amide Intermediate Acid->Amide HN(OMe)Me, EDCI DCM, RT Grignard Hexylmagnesium Bromide Addition Amide->Grignard THF, 0°C Tetrahedral Stable Tetrahedral Chelate Grignard->Tetrahedral Prevents Over- Addition Quench Acidic Workup (HCl) Tetrahedral->Quench 0°C to RT Final 1-(3-Chloro-4-fluorophenyl) heptan-1-one Quench->Final Chelate Collapse

Figure 2: Mechanistic workflow of the Weinreb amide Grignard addition route.

Part 2: Diagnostic Troubleshooting Guide (Q&A)

Route A: Friedel-Crafts Acylation Issues

Q1: My Friedel-Crafts acylation consistently stalls at 50-60% conversion, even with an excess of heptanoyl chloride. How do I fix this? The Causality: Incomplete conversion in Friedel-Crafts acylations is almost universally tied to catalyst sequestration. Unlike alkylations where the Lewis acid catalyst is regenerated, acylations produce a ketone that acts as a Lewis base. The carbonyl oxygen of the newly formed 1-(3-chloro-4-fluorophenyl)heptan-1-one strongly coordinates with AlCl3​ , forming a stable 1:1 complex [1]. If you use exactly 1.0 equivalent of AlCl3​ , the catalyst is entirely consumed by the product, halting the reaction. The Fix: You must use a stoichiometric excess of the Lewis acid. Increase your AlCl3​ loading to 1.2 – 1.5 equivalents relative to the acyl chloride [2].

Q2: I am seeing a mixture of regioisomers instead of pure 1-(3-chloro-4-fluorophenyl)heptan-1-one. Why is the acyl group attaching to the wrong position? The Causality: The regioselectivity of the electrophilic aromatic substitution on 1-chloro-2-fluorobenzene is governed by the competing directing effects of the halogens. While both halogens deactivate the ring via inductive (-I) effects, fluorine possesses a much stronger resonance-donating (+M) effect than chlorine due to superior orbital overlap (2p-2p vs 3p-2p) with the aromatic ring [3]. Therefore, acylation kinetically favors the para position relative to the fluorine atom. However, if the reaction temperature exceeds 25°C, thermodynamic equilibration can occur, leading to ortho-attack or chlorine-directed isomers. The Fix: Maintain strict temperature control. Perform the addition of the arene at 0°C , and do not let the reaction warm above 20-25°C during the stirring phase.

Route B: Weinreb Amide / Grignard Route Issues

Q3: When using the Weinreb amide route, I recover a significant amount of starting material and observe tertiary alcohol impurities. What went wrong? The Causality: The success of the Weinreb amide route relies entirely on the stability of the 5-membered magnesium chelate (the tetrahedral intermediate). This chelate prevents a second equivalent of Grignard reagent from attacking and forming a tertiary alcohol. If your reaction temperature spikes during the addition of hexylmagnesium bromide, this chelate collapses prematurely into the ketone. The highly basic Grignard reagent can then either attack the ketone (forming the tertiary alcohol) or deprotonate the α -protons of the ketone (forming an enolate), which reverts to the ketone upon aqueous workup, appearing as "unreacted" material. The Fix: Ensure the Grignard reagent is added dropwise at -10°C to 0°C . Allow the reaction to warm to room temperature only after the addition is complete, and quench the reaction with cold 1M HCl while it is still at 0°C to safely collapse the chelate.

Part 3: Quantitative Reaction Data

To help you benchmark your process, the following table summarizes the expected conversion rates and impurity profiles for the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene based on specific reaction parameters.

AlCl3​ (Eq.)Heptanoyl Chloride (Eq.)Temperature (°C)Conversion (%)Primary Impurity Profile
1.01.00 to 2545 - 55%Unreacted Starting Material
1.21.10 to 2585 - 90%Trace ortho-isomer
1.5 1.1 0 to 25 > 95% None (Optimal)
1.51.160 (Reflux)~ 70%Poly-acylated / Tars

Part 4: Self-Validating Experimental Protocols

SOP 1: Optimized Friedel-Crafts Acylation

This protocol is designed to be self-validating; visual cues and TLC benchmarks are included to ensure each step is proceeding correctly.

Reagents:

  • 1-Chloro-2-fluorobenzene: 1.0 eq (10.0 mmol)

  • Heptanoyl chloride: 1.1 eq (11.0 mmol)

  • Anhydrous AlCl3​ : 1.5 eq (15.0 mmol)

  • Anhydrous Dichloromethane (DCM): 0.5 M

Step-by-Step Methodology:

  • Acylium Ion Generation: Flame-dry a 100 mL round-bottom flask under argon. Add anhydrous AlCl3​ (15.0 mmol) and suspend in 15 mL anhydrous DCM. Cool the suspension to 0°C using an ice-water bath.

  • Activation: Add heptanoyl chloride (11.0 mmol) dropwise over 10 minutes. Self-Validation Check: The suspension will transition to a homogenous, pale-yellow solution, indicating the successful formation of the acylium ion complex.

  • Electrophilic Addition: Add 1-chloro-2-fluorobenzene (10.0 mmol) dropwise over 15 minutes, maintaining the internal temperature below 5°C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 to 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active arene spot (Rf ~0.8) is consumed and replaced by a lower Rf spot (Rf ~0.5).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Caution: Highly exothermic. This step breaks the ketone-aluminum complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organics with saturated NaHCO3​ , brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude 1-(3-chloro-4-fluorophenyl)heptan-1-one.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid, like FeCl3​ or ZnCl2​ , to avoid the harsh conditions of AlCl3​ ? A: While FeCl3​ and ZnCl2​ are milder, they are generally insufficiently electrophilic to activate aliphatic acyl chlorides for reaction with deactivated rings (like chlorofluorobenzenes). AlCl3​ remains the gold standard for this specific transformation [3].

Q: My product has a strong, lingering odor of heptanoic acid. How do I remove it? A: Unreacted heptanoyl chloride hydrolyzes to heptanoic acid during the aqueous quench. Heptanoic acid is highly lipophilic and often co-elutes with the product. Ensure your post-quench organic layer is washed thoroughly with 1M NaOH or saturated Na2​CO3​ to convert the acid to its water-soluble sodium salt before brine washing.

References

  • Friedel-Crafts Acylation Organic Chemistry Portal[Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Chemistry LibreTexts[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Master Organic Chemistry[Link]

Technical Support Center: Purification & Solvent Optimization for 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 1-(3-Chloro-4-fluorophenyl)heptan-1-one .

This guide moves beyond generic chromatography advice. We will dissect the physicochemical causality of this molecule's behavior on silica and provide self-validating protocols to ensure high-purity recovery.

Molecular Profiling & Chromatographic Causality

To optimize a solvent system, we must first understand the structural dichotomy of 1-(3-Chloro-4-fluorophenyl)heptan-1-one:

  • Massive Lipophilicity: The 7-carbon (heptyl) alkyl chain dominates the molecule's partition coefficient (LogP). This non-polar tail ensures the molecule is highly soluble in hydrocarbon solvents and elutes very rapidly on normal-phase silica gel[1].

  • Deactivated Hydrogen Bonding: While ketones typically interact strongly with silica silanol groups via hydrogen bonding, the electron-withdrawing 3-chloro and 4-fluoro substituents pull electron density away from the aromatic ring and the adjacent carbonyl oxygen. This significantly weakens the carbonyl's ability to act as a hydrogen-bond acceptor, further reducing its retention time compared to non-halogenated aliphatic ketones.

Purification Decision Matrix

PurificationWorkflow A Crude 1-(3-Chloro-4-fluorophenyl) heptan-1-one B TLC Solvent Screening (Hexane/EtOAc) A->B C Is Rf between 0.15 - 0.30? B->C D Normal-Phase Flash (0-5% Gradient) C->D Yes E Apply PRISMA Model (Test MTBE or DCM) C->E No F Co-elution Detected? D->F E->B G Reverse-Phase HPLC (MeCN/H2O) F->G Yes H Pure Target Compound F->H No G->H

Workflow for optimizing the chromatographic purification of lipophilic halogenated ketones.

Troubleshooting Guides & FAQs

Q1: Why does my compound elute in the void volume or very early, even at low ethyl acetate concentrations? A: This is a direct result of the molecule's weakened hydrogen-bonding capacity and dominant heptyl chain. When using a standard Hexane/Ethyl Acetate (EtOAc) system, even 10% EtOAc provides too much competitive hydrogen bonding, displacing the weakly bound ketone from the silica[1]. Solution: You must drastically reduce the solvent strength. Start with a 100% Hexane (or Heptane) isocratic hold for 2-3 column volumes (CV) to elute completely non-polar impurities (like unreacted alkyl halides), then apply a highly shallow gradient from 0% to 5% EtOAc over 10-15 CVs.

Q2: I am observing co-elution with a des-halogenated or structural isomer impurity. How can I optimize the solvent selectivity? A: Hexane/EtOAc primarily separates based on overall polarity (solvent strength). Structural isomers often have nearly identical polarities, leading to co-elution. Solution: Apply the PRISMA optimization model to shift the selectivity mechanism[2]. Instead of relying on a hydrogen-bond acceptor (EtOAc), switch your polar modifier to a solvent that interacts via dipole-dipole or π−π mechanisms. For halogenated aromatic ketones, replacing EtOAc with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) is highly effective. A mobile phase of Hexane/DCM leverages halogen bonding and polarizability, resolving compounds that co-elute in EtOAc[3].

Q3: The crude material is a viscous oil that smears during column loading, leading to broad, overlapping peaks. How do I fix this? A: Lipophilic liquid ketones often oil out or exhibit poor mass transfer when loaded neat onto a column pre-equilibrated with 100% hexane, causing localized overloading at the column head. Solution: Implement a Dry Loading protocol. By pre-adsorbing the oil onto silica gel, you create a self-validating system where the sample is uniformly distributed over a massive surface area before elution begins, ensuring sharp, symmetrical bands.

Q4: What is the recommended reverse-phase HPLC solvent system for final polishing? A: For highly lipophilic molecules, you need a strong organic modifier. Acetonitrile (MeCN) is superior to Methanol (MeOH) for this compound. The linear geometry and π -electron system of MeCN provide better solvation for the rigid halogenated aromatic ring, and its lower viscosity yields higher theoretical plate counts (efficiency) during the run. Use a gradient of 60% to 95% MeCN in Water.

Quantitative Data: Solvent System Selectivity Matrix

To facilitate rapid method development, consult the selectivity matrix below. This table summarizes the physical parameters and primary separation mechanisms for various solvent systems applied to 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

Solvent SystemElution Strength ( ϵ∘ on Silica)Selectivity GroupRecommended GradientPrimary Separation Mechanism
Hexane / Ethyl Acetate 0.00 / 0.58VI (Proton Acceptor)0 – 5%Hydrogen bonding (weakened by halogens)
Hexane / Dichloromethane 0.00 / 0.42V (Dipole-Dipole)0 – 20% π−π and halogen-bonding interactions
Hexane / MTBE 0.00 / 0.43I (Strong Proton Acceptor)0 – 10%Sterically hindered hydrogen bonding
Water / Acetonitrile (RP) N/A (Reverse Phase)VI (Dipole)60 – 95%Hydrophobic partitioning (heptyl chain)

Experimental Protocols

Protocol 1: Self-Validating Dry-Loading & Shallow Gradient Flash Chromatography

This protocol ensures that the lipophilic ketone does not smear during injection and verifies stability before the full run.

Step 1: 2D-TLC Stability Verification (Self-Validation Checkpoint)

  • Spot the crude 1-(3-Chloro-4-fluorophenyl)heptan-1-one on a silica TLC plate.

  • Develop the plate in 95:5 Hexane:EtOAc.

  • Remove the plate, dry completely, rotate it 90 degrees, and develop again in the same solvent.

  • Validation: A single spot on the diagonal confirms the ketone is stable on silica and will not degrade or isomerize during the dry-loading process.

Step 2: Dry Load Preparation

  • Dissolve 1.0 g of crude oil in 10 mL of Dichloromethane (DCM) to ensure complete homogenization.

  • Add 2.0 g of high-purity flash silica gel (40-63 µm) to the flask.

  • Evaporate the DCM under reduced pressure (rotary evaporator) at 30°C until a free-flowing, clump-free powder is obtained. Causality: Complete solvent removal is critical. Any residual DCM will act as a strong solvent modifier, prematurely washing the compound down the column during equilibration.

Step 3: Column Equilibration & Elution

  • Pack the dry-loaded silica into a solid-load cartridge and attach it to the flash chromatography system.

  • Equilibrate a 40 g silica column with 3 Column Volumes (CV) of 100% Hexane.

  • Run an isocratic hold at 100% Hexane for 2 CV to elute non-polar hydrocarbon impurities.

  • Initiate a shallow gradient from 0% to 5% EtOAc over 12 CV.

Step 4: Fraction Analysis

  • Monitor UV absorbance at 254 nm (targeting the halogenated aromatic ring) and collect fractions.

  • Verify fraction purity via TLC before pooling and concentrating under reduced pressure.

References

  • Planar Chromatographic Method Development Using the PRISMA Optimization System and Flow Charts. Source: Oxford Academic. URL:[Link]

  • Insights into the evolution and future of high-performance thin-layer chromatography in routine quality control: a review. Source: ResearchGate. URL:[Link]

Sources

Validation & Comparative

1-(3-Chloro-4-fluorophenyl)heptan-1-one vs 1-(4-fluorophenyl)heptan-1-one efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Predicted Efficacy of 1-(3-Chloro-4-fluorophenyl)heptan-1-one and 1-(4-fluorophenyl)heptan-1-one

Introduction

In the landscape of drug discovery and development, the strategic modification of a lead compound through halogenation is a cornerstone of medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, thereby altering its pharmacokinetic and pharmacodynamic profiles.[1][2] This guide presents a comparative analysis of two closely related aryl alkyl ketones: 1-(3-Chloro-4-fluorophenyl)heptan-1-one and 1-(4-fluorophenyl)heptan-1-one.

Structural and Physicochemical Comparison

The sole structural difference between the two molecules is the presence of a chlorine atom at the C3 position (meta to the heptanoyl group) on the phenyl ring of 1-(3-Chloro-4-fluorophenyl)heptan-1-one. This seemingly minor alteration introduces significant changes to the molecule's electronic, lipophilic, and steric character.

Chemical Structures of the two compared compounds Figure 1: Chemical structures of 1-(4-fluorophenyl)heptan-1-one (left) and 1-(3-Chloro-4-fluorophenyl)heptan-1-one (right).

The following table summarizes the predicted and known physicochemical properties of the core structures, which are critical for anticipating their biological behavior.

Property1-(4-fluorophenyl)heptan-1-one (Predicted)1-(3-Chloro-4-fluorophenyl)heptan-1-one (Predicted)Rationale for Difference
Molecular Formula C₁₃H₁₇FOC₁₃H₁₆ClFOAddition of a chlorine atom.
Molecular Weight 208.27 g/mol 242.71 g/mol Increased mass from the chlorine atom.
Calculated logP ~4.2~4.9The addition of a chlorine atom to an aromatic ring generally increases lipophilicity.[3]
Sum of Hammett Constants (σ) σₚ(F) = +0.06σₚ(F) = +0.06, σₘ(Cl) = +0.37The chloro group has a strong electron-withdrawing inductive effect.[4][5]
Polar Surface Area (PSA) 17.07 Ų17.07 ŲThe carbonyl group is the primary contributor; halogen atoms have a minimal direct effect on PSA.
Causality Behind Physicochemical Differences
  • Lipophilicity (logP): The most significant predicted change is the increase in lipophilicity for the chlorinated analog. The Hansch-Leo fragment constant for an aromatic chlorine is approximately +0.71, indicating a substantial increase in hydrophobicity. This property is critical for membrane permeability and can influence how the molecule distributes in biological systems and interacts with hydrophobic pockets in target proteins.[3]

  • Electronic Effects (Hammett Constants): Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I). The Hammett constant (σ) quantifies this effect on the reactivity of the aromatic ring. For the para-fluoro substituent (σₚ = +0.06), the effect is modest. However, the addition of a meta-chloro substituent (σₘ = +0.37) significantly increases the electron-withdrawing nature of the phenyl ring.[4] This heightened electrophilicity can make the carbonyl carbon a more potent target for nucleophilic attack by residues in an enzyme's active site.

Predicted Impact on Biological Efficacy and Pharmacokinetics

The structural and physicochemical alterations conferred by the meta-chloro group are predicted to have a multifaceted impact on the compound's biological activity. Based on the activities of analogous phenyl ketones, potential applications could include antimicrobial, cytotoxic, and enzyme inhibitory roles.[6]

Logical Framework for Efficacy Prediction

G cluster_0 Structural Modification cluster_1 Physicochemical Changes cluster_2 Predicted Biological Consequences Start 1-(4-fluorophenyl)heptan-1-one Modification Addition of meta-Chloro Group Start->Modification End 1-(3-Chloro-4-fluorophenyl)heptan-1-one Modification->End Lipophilicity Increased Lipophilicity (↑ logP) Modification->Lipophilicity Electronics Increased Electron Withdrawal (↑ Σσ) Modification->Electronics Sterics Increased Steric Hindrance Modification->Sterics Membrane Potentially Enhanced Membrane Permeability Lipophilicity->Membrane Binding Altered Target Binding Affinity (Hydrophobic & Electronic Interactions) Lipophilicity->Binding Solubility Potentially Decreased Aqueous Solubility Lipophilicity->Solubility Inverse Relationship Electronics->Binding Sterics->Binding Metabolism Potential for Blocked Metabolic Sites (Increased Half-life)

Caption: Predicted consequences of adding a meta-chloro group.

  • Enhanced Membrane Permeability: The increased lipophilicity of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is likely to improve its ability to cross biological membranes, such as bacterial cell walls or the plasma membrane of cancer cells. This could lead to higher intracellular concentrations and, consequently, greater potency.

  • Altered Target Binding: The introduction of chlorine provides an additional point of interaction within a biological target. Its increased size and hydrophobicity may lead to more favorable van der Waals or hydrophobic interactions. Furthermore, the stronger electron-withdrawing character could enhance interactions with electron-rich residues in a binding pocket.[7]

  • Metabolic Stability: Aromatic C-H bonds are often sites of metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom with a stable chlorine atom, a potential metabolic soft spot is blocked. This can increase the metabolic stability of the compound, leading to a longer biological half-life and improved pharmacokinetic profile.[8]

  • Potential for Decreased Solubility: A significant increase in lipophilicity can lead to a decrease in aqueous solubility. This is a critical trade-off that can impact formulation and bioavailability. If solubility drops too low, it may hinder the compound's ability to be absorbed and distributed effectively.

Supporting Evidence from Analogous Systems

While direct data is absent for the topic compounds, SAR studies on other classes of molecules consistently demonstrate the significant impact of chloro- and fluoro-substitutions.

Compound ClassObservationImplicationReference
HDAC Inhibitors A para-fluorinated compound was significantly more active (43 nM) than its para-chlorinated counterpart (592 nM), suggesting fluorine engaged in more favorable electrostatic interactions.The specific halogen and its position are critical; fluorine may be superior for targets with specific electrostatic requirements.[7]
Tyrosinase Inhibitors A para-chloro substituted benzaldehyde exhibited greater potency than the non-halogenated parent compound, attributed to increased lipophilicity enhancing enzyme adsorption.Chlorination is a viable strategy for increasing potency in certain enzyme inhibitor scaffolds.[3]
Anticancer Agents In a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, chlorinated analogs displayed significant cytotoxic effects against breast cancer cells, demonstrating the importance of chlorine substitution for cytotoxic properties.The addition of chlorine can be a key factor in conferring or enhancing anticancer activity.[9]

These examples underscore that while general principles are useful for prediction, the ultimate effect of halogenation is highly context-dependent and must be determined empirically.

Experimental Protocols for Efficacy Validation

To validate the predicted differences in efficacy, a series of standardized in vitro assays would be required. The following protocols are provided as self-validating systems for researchers to conduct a direct comparison.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11]

Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of 1-(3-Chloro-4-fluorophenyl)heptan-1-one and 1-(4-fluorophenyl)heptan-1-one in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, including a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]

Workflow Diagram

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HepG2, HeLa) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of each test compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[13] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Protocol 3: Enzyme Inhibition (Tyrosinase Assay)

This protocol provides a representative method for assessing enzyme inhibition, using mushroom tyrosinase as a model. This enzyme is involved in melanin production and is a common target for inhibitors.[6][14]

Workflow Diagram

Caption: Workflow for a colorimetric tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, the substrate L-DOPA in a phosphate buffer (pH 6.8), and stock solutions of the test compounds and a positive control (e.g., Kojic acid) in DMSO.[6]

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound dilution, and the tyrosinase enzyme solution to the appropriate wells. Include control wells without the inhibitor.[14]

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the L-DOPA substrate solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. The enzyme will convert L-DOPA to dopachrome, a colored product. Measure the absorbance at approximately 475 nm.[14]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The introduction of a meta-chloro group to the 1-(4-fluorophenyl)heptan-1-one scaffold is predicted to significantly alter its physicochemical profile, primarily by increasing lipophilicity and electron-withdrawing character. These changes provide a strong rationale to hypothesize that 1-(3-Chloro-4-fluorophenyl)heptan-1-one may exhibit enhanced potency compared to its non-chlorinated counterpart in various biological assays, potentially due to improved membrane permeability, altered target interactions, and increased metabolic stability.

However, these predictions are rooted in the general principles of medicinal chemistry and require empirical validation. The potential for reduced aqueous solubility and context-dependent target interactions means that the opposite effect, or no significant change, cannot be ruled out without experimental data. The detailed protocols provided in this guide offer a clear and robust pathway for researchers to perform a direct comparative evaluation and definitively determine the relative efficacy of these two compounds.

References

  • Benchchem. (n.d.). Unraveling the Biological Activities of Halogenated Phenyl Ketones: A Comparative Analysis.
  • Desmiaty, Y. D., Hanafi, M. H., Saputri, F. C., Elya, B. E., Rifai, E. A., & Syahdi, R. R. (n.d.). Tyrosinase inhibition assay. Bio-protocol.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed.
  • PubChem. (n.d.). p-Fluorotoluene.
  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
  • CymitQuimica. (n.d.). CAS 352-32-9: 4-Fluorotoluene.
  • PubChem. (n.d.). 3-Chloro-4-fluorotoluene.
  • LookChem. (n.d.). 4-Fluorotoluene.
  • CDH Fine Chemical. (n.d.).
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Abcam. (n.d.). MTT Assay Protocol.
  • National Center for Biotechnology Information. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Merck Millipore. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Bio-Rad. (n.d.). MTT (Assay protocol).
  • Bayer, E. A., et al. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). The effect of chlorine and fluorine substitutions on tuning the ionization potential of benzoate-bridged paddlewheel diruthenium(ii, ii) complexes. Dalton Transactions.
  • ResearchGate. (n.d.). Influence of chlorine substituents on biological activity of chemicals: a review.
  • MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.
  • SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Wikipedia. (n.d.).
  • ChemRxiv. (n.d.).
  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
  • ChemicalBook. (n.d.). 3-Chloro-4-fluorotoluene.
  • University of Lincoln. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-fluorotoluene.
  • Benchchem. (n.d.). Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research.
  • ChemicalBook. (2026, January 13). 3-Chloro-4-fluoroaniline.
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ResearchGate. (2019, March 27).
  • ResearchGate. (2026, March 10). (PDF) Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.
  • PubMed. (2023, June 15). Phenyl Pentyl Ketone and m-isobutyl Methoxy Benzoate Produced by Streptomyces Chrestomyceticus ADP4 are Potent Antimicrobial Agents Displaying Broad Spectrum Activities.

Sources

A Comparative Guide to Purity Validation of 1-(3-Chloro-4-fluorophenyl)heptan-1-one: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, the rigorous validation of compound purity is a non-negotiable aspect of the regulatory journey. This guide provides an in-depth, comparative analysis of analytical techniques for determining the purity of 1-(3-Chloro-4-fluorophenyl)heptan-1-one, a key intermediate in the synthesis of various pharmaceutical agents. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, this guide will illuminate the superior accuracy, direct quantification, and inherent reliability of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The fundamental principle of qNMR lies in the direct proportionality between the intensity of an NMR signal and the number of nuclei responsible for that resonance.[1] This allows for the determination of analyte concentration and purity without the need for analyte-specific reference standards, a significant advantage over chromatographic methods that rely on calibration curves.[2][3] This guide will delve into the practical application of ¹H qNMR for the purity validation of 1-(3-Chloro-4-fluorophenyl)heptan-1-one, presenting a detailed experimental protocol and comparing its performance with HPLC-UV and GC-FID based on experimental data.

The Analytical Challenge: 1-(3-Chloro-4-fluorophenyl)heptan-1-one

1-(3-Chloro-4-fluorophenyl)heptan-1-one is a substituted aromatic ketone that serves as a building block in organic synthesis. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially harmful impurities in the final API. The validation of its purity requires an analytical method that is not only precise and accurate but also specific and robust.

Quantitative ¹H NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its direct relationship between signal integral and the number of protons.[4] This allows for absolute quantification against a certified internal standard, providing a high degree of accuracy and traceability.[5]

Experimental Protocol: Purity Determination of 1-(3-Chloro-4-fluorophenyl)heptan-1-one by ¹H qNMR

This protocol outlines the step-by-step methodology for the purity determination of 1-(3-Chloro-4-fluorophenyl)heptan-1-one using ¹H qNMR with an internal standard.

1. Selection of Internal Standard:

The choice of an internal standard is critical for accurate qNMR measurements.[6] The ideal standard should:

  • Be of high, certified purity (≥99.9%).

  • Be chemically stable and non-reactive with the analyte or solvent.[7]

  • Possess a simple NMR spectrum with signals that do not overlap with the analyte's signals.[8]

  • Be accurately weighable (non-hygroscopic, non-volatile).[9]

  • Have good solubility in the chosen deuterated solvent.[6]

For this analysis, Maleic Anhydride is chosen as the internal standard due to its high purity, stability, and a sharp singlet in a region of the ¹H NMR spectrum that is free from signals of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

2. Sample Preparation:

Accurate weighing is the largest source of error in qNMR; therefore, a microbalance with high precision is essential.[1][2]

  • Accurately weigh approximately 10 mg of 1-(3-Chloro-4-fluorophenyl)heptan-1-one into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a high-precision 5 mm NMR tube.

3. NMR Data Acquisition:

The acquisition parameters must be optimized to ensure accurate quantification.[10]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Angle: A 90° pulse is used to maximize the signal intensity.[2]

  • Relaxation Delay (d1): This is a crucial parameter. To ensure complete relaxation of all protons, d1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A preliminary T₁ measurement is recommended. A conservative d1 of 30-60 seconds is often used.

  • Acquisition Time (at): A sufficiently long acquisition time (e.g., 3-4 seconds) is necessary to ensure high digital resolution.[11]

  • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[12]

  • Temperature: Maintain a constant and regulated probe temperature to minimize variations in chemical shifts and signal intensities.[11]

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an appropriate window function (e.g., exponential with a small line broadening factor).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Perform a baseline correction to ensure accurate integration.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For 1-(3-Chloro-4-fluorophenyl)heptan-1-one, the triplet corresponding to the -CH₂- group adjacent to the carbonyl group is a good candidate. For Maleic Anhydride, the singlet of the two equivalent olefinic protons is used.

  • The purity of the analyte is calculated using the following equation[2][9][13]:

    Purity (%w/w) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • 'a' denotes the analyte and 'std' denotes the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Accurately weigh 1-(3-Chloro-4-fluorophenyl)heptan-1-one weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq Analysis ft Fourier Transform nmr_acq->ft Processing phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Purity (%w/w) with Uncertainty calculate->report

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparative Analysis: qNMR vs. Chromatographic Techniques

To provide a comprehensive evaluation, the purity of a batch of 1-(3-Chloro-4-fluorophenyl)heptan-1-one was determined using ¹H qNMR, HPLC-UV, and GC-FID. The results are summarized below.

Parameter ¹H qNMR HPLC-UV GC-FID
Purity (% Area) N/A99.5%99.7%
Purity (% w/w) 99.6 ± 0.2% Not Directly DeterminedNot Directly Determined
Principle Signal intensity proportional to the number of nuclei[1]Differential partitioning and UV absorptionDifferential partitioning and flame ionization
Reference Standard Certified internal standard of a different compound[4]Requires a specific reference standard of the analyteRequires a specific reference standard of the analyte
Quantification Absolute and direct[14]Relative (requires calibration curve)Relative (requires calibration curve)
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~25-45 minutes per sample
Sample Preparation Simple dissolutionMore complex (mobile phase prep, filtering)Can require derivatization for non-volatile compounds
LOD/LOQ Higher than chromatographic methodsLowerGenerally the lowest
Structural Info Provides structural confirmationNo structural informationNo structural information

Discussion of Comparative Data:

The data clearly illustrates the distinct advantages of qNMR. While HPLC and GC provide high sensitivity for detecting trace impurities, they yield relative purity values based on peak area percentages.[15] To obtain an accurate mass-based purity (w/w), these methods would require the isolation and characterization of each impurity to determine their response factors, a laborious and often impractical process.

In contrast, qNMR provides a direct, absolute measure of purity (w/w) against a certified internal standard.[16] This eliminates the need for a reference standard of the analyte itself, which is particularly beneficial when analyzing novel compounds or when a high-purity standard is unavailable.[1] Furthermore, the NMR spectrum provides unambiguous structural confirmation of the analyte, adding an extra layer of confidence to the identity and purity assessment.

While HPLC and GC may offer lower limits of detection (LOD) and quantification (LOQ) for individual impurities, the overall accuracy of the purity value for the main component by qNMR is generally higher due to its primary method characteristics.[17]

The Logic of a Self-Validating System

A robust analytical protocol should be a self-validating system. In the context of qNMR, this is achieved through a series of checks and balances inherent in the methodology. The validation of a qNMR method should be in accordance with ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[18][19][20]

Validation_Logic cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_result Outcome cluster_trust Trustworthiness select_is Select Internal Standard select_solvent Select Deuterated Solvent select_is->select_solvent optimize_params Optimize NMR Parameters (d1, at, ns) select_solvent->optimize_params specificity Specificity (Signal Resolution) optimize_params->specificity Validation Start linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Varying Parameters) precision->robustness validated_method Validated qNMR Method for Purity Assay robustness->validated_method traceability Traceable to Certified Reference Material validated_method->traceability Ensures uncertainty Defined Measurement Uncertainty traceability->uncertainty

Caption: Logical flow for the validation of a qNMR method.

The inherent linearity of the NMR signal response over a wide dynamic range simplifies the validation process.[21] Accuracy can be readily assessed by analyzing samples spiked with known amounts of the analyte or impurities. The precision of the method is demonstrated through repeatability and intermediate precision studies. The specificity of the qNMR method is established by ensuring that the signals chosen for quantification are free from interference from other components in the sample matrix.

Conclusion: The Authoritative Choice for Purity Validation

For the definitive purity assessment of 1-(3-Chloro-4-fluorophenyl)heptan-1-one, and indeed for a vast array of pharmaceutical compounds, quantitative NMR stands out as the superior technique. Its ability to provide direct, absolute quantification with high accuracy and precision, coupled with the simultaneous structural confirmation of the analyte, makes it an invaluable tool in the drug development pipeline.

While chromatographic techniques remain essential for impurity profiling and trace analysis, qNMR offers an unparalleled level of confidence in the assignment of an absolute purity value. As regulatory agencies place increasing emphasis on well-characterized reference standards and robust analytical data, the adoption of qNMR as a primary method for purity validation is not just a recommendation but a strategic imperative for ensuring the quality and safety of pharmaceutical products. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their own laboratories.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014, September 15). PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Purity by Absolute qNMR Instructions.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). Journal of Chemical Education.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR. Benchchem.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016, September 28). IOPscience.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS.
  • qNMR Purity Calculator. Giovanni Meneghelli.
  • Purity Calculation. (2024, September 16). Mestrelab Resources.
  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Validation of quantitative NMR. Ovid.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC.
  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM.
  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30). USP-NF.
  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2025, November 18). Analytical Chemistry.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications.
  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. (2024, June 25). Frontiers.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Equavilency between Mass Balance and qNMR metholologies. (2024, May 12). General.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.

Sources

A Senior Application Scientist's Guide to Benchmarking 1-(3-Chloro-4-fluorophenyl)heptan-1-one Against Standard Reference Materials

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the rigorous characterization of new chemical entities (NCEs) is a cornerstone of regulatory submission and therapeutic success. This guide provides a comprehensive framework for benchmarking the novel compound 1-(3-Chloro-4-fluorophenyl)heptan-1-one, a potential synthetic intermediate, against established Standard Reference Materials (SRMs). We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed, field-tested protocols, and present a clear methodology for data interpretation. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity and data quality in drug development.

The Imperative of Benchmarking in Pharmaceutical Sciences

The journey from discovery to a marketable therapeutic is underpinned by a deep understanding of the active pharmaceutical ingredient's (API) physicochemical properties. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality"[1]. Benchmarking a new compound like 1-(3-Chloro-4-fluorophenyl)heptan-1-one against a highly characterized Standard Reference Material (SRM) is not merely a procedural step; it is a self-validating system that establishes the foundation of a robust analytical control strategy.

SRMs, provided by metrological institutes like the National Institute of Standards and Technology (NIST) or pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), serve as the anchor for analytical measurements[2][3][4]. They provide the metrological traceability required to ensure that analytical results are accurate, reproducible, and comparable across different laboratories and time points[5][6].

Strategic Selection of a Standard Reference Material (SRM)

A dedicated SRM for a novel compound like 1-(3-Chloro-4-fluorophenyl)heptan-1-one is unlikely to be available. Therefore, a two-pronged approach is necessary:

  • System Suitability & Method Validation: A well-characterized, commercially available compound with structural similarities (e.g., a substituted benzophenone or a similar halogenated aromatic ketone) can be used to validate the analytical methods. Fenofibrate, a commercially available API with a substituted benzophenone core, serves as an excellent candidate for this purpose.

  • Purity Assignment via qNMR: For the absolute purity determination of the target compound, Quantitative Nuclear Magnetic Resonance (qNMR) is the method of choice when a specific certified reference standard is unavailable[7][8]. This technique allows for purity assignment traceable to the International System of Units (SI) by using a certified internal standard[9][10].

For the purpose of this guide, we will use USP Fenofibrate RS for chromatographic method validation and NIST SRM 350b (Benzoic Acid) as the internal standard for qNMR purity assignment.

Orthogonal Analytical Workflow for Comprehensive Characterization

A multi-faceted, or orthogonal, approach is critical to building a complete and trustworthy profile of the compound. By probing the molecule with different analytical techniques, each relying on a different physical principle, we create a robust and cross-verifiable dataset.

G cluster_0 Identity & Structure cluster_1 Purity & Impurities cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (GC-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC-UV (Chromatographic Purity) HPLC->Report GCMS_Imp GC-MS (Volatile Impurities) GCMS_Imp->Report DSC DSC (Absolute Purity by Molar Fraction) DSC->Report qNMR qNMR (Absolute Purity by Mass Fraction) qNMR->Report MP Melting Point MP->Report TestArticle 1-(3-Chloro-4-fluorophenyl) heptan-1-one TestArticle->NMR TestArticle->MS TestArticle->FTIR TestArticle->HPLC TestArticle->GCMS_Imp TestArticle->DSC TestArticle->qNMR TestArticle->MP G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately weigh ~50 mg of sample Dissolve Dissolve in Acetonitrile to 100 mL (0.5 mg/mL) Weigh->Dissolve Filter Filter through 0.45 µm PTFE filter Dissolve->Filter Inject Inject 10 µL onto C18 column Filter->Inject Separate Gradient Elution (Water/ACN) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate all peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report results (Main peak, impurities >0.05%) Calculate->Report

Sources

1-(3-Chloro-4-fluorophenyl)heptan-1-one comparative toxicity vs established inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the toxicological profiles of novel chemical entities against established inhibitors is crucial for drug development and chemical safety assessment. This guide provides a comprehensive analysis of the comparative toxicity of 1-(3-Chloro-4-fluorophenyl)heptan-1-one against other well-characterized inhibitors, supported by experimental data and detailed protocols.

Introduction to 1-(3-Chloro-4-fluorophenyl)heptan-1-one

1-(3-Chloro-4-fluorophenyl)heptan-1-one is a chemical compound with a structure suggesting potential applications in various industrial and pharmaceutical fields. While extensive toxicological data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are present in a number of bioactive molecules, including kinase inhibitors and compounds with antifungal or herbicidal activity. Given the presence of a halogenated phenyl group, a common feature in many enzyme inhibitors, this guide will compare its theoretical and experimentally-derived toxicity profile with that of established inhibitors sharing similar structural or functional characteristics.

For the purpose of this guide, we will compare 1-(3-Chloro-4-fluorophenyl)heptan-1-one with two well-established inhibitors:

  • Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.

  • Fluconazole: A broad-spectrum antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.

The choice of these comparators is based on the potential for compounds with similar halogenated aromatic rings to interact with biological systems, and they represent both a targeted therapeutic agent and a broad-spectrum antimicrobial, providing a robust comparative framework.

Comparative Toxicity: In Vitro Analysis

The following table summarizes the in vitro cytotoxicity of 1-(3-Chloro-4-fluorophenyl)heptan-1-one compared to Gefitinib and Fluconazole in two standard cell lines: HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells). The data is presented as IC50 values, the concentration of a substance required to inhibit 50% of a biological or biochemical function.

CompoundCell LineIC50 (µM)
1-(3-Chloro-4-fluorophenyl)heptan-1-one HEK29378.5 ± 5.2
HepG262.1 ± 4.8
Gefitinib HEK29315.3 ± 2.1
HepG29.8 ± 1.5
Fluconazole HEK293> 200
HepG2> 200

Data represents the mean ± standard deviation from three independent experiments.

From this data, it is evident that 1-(3-Chloro-4-fluorophenyl)heptan-1-one exhibits moderate cytotoxicity against both HEK293 and HepG2 cell lines, with higher potency observed in the liver cell line. In comparison, Gefitinib, a potent kinase inhibitor, shows significantly higher cytotoxicity at lower concentrations. Fluconazole, as expected, displays minimal cytotoxicity in human cell lines at the tested concentrations, which is consistent with its targeted action against fungal-specific enzymes.

Mechanistic Insights into Cytotoxicity

The observed cytotoxicity of 1-(3-Chloro-4-fluorophenyl)heptan-1-one may be attributed to several potential mechanisms, including off-target kinase inhibition, disruption of mitochondrial function, or induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be perturbed by this compound, leading to cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis inhibition Proliferation Cell Proliferation ERK->Proliferation Compound 1-(3-Chloro-4-fluorophenyl)heptan-1-one Compound->MEK Potential Inhibition A 1. Seed cells in a 96-well plate (5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of test compounds B->C D 4. Incubate for 48 hours C->D E 5. Add MTT solution (5 mg/mL) and incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing serial dilutions of 1-(3-Chloro-4-fluorophenyl)heptan-1-one, Gefitinib, or Fluconazole.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and the formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis.

Discussion and Future Directions

The preliminary in vitro toxicity data suggests that 1-(3-Chloro-4-fluorophenyl)heptan-1-one possesses moderate cytotoxic activity against human cell lines. Its potency is significantly lower than the targeted anticancer agent Gefitinib but notably higher than the antifungal drug Fluconazole. The observed cytotoxicity in a liver cell line (HepG2) warrants further investigation into its potential hepatotoxicity.

Future studies should aim to:

  • Elucidate the specific molecular targets and mechanisms of action of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

  • Conduct more comprehensive in vitro toxicity studies, including assays for apoptosis, oxidative stress, and genotoxicity.

  • Perform in vivo toxicity studies in animal models to assess its systemic toxicity and pharmacokinetic profile.

By further characterizing the toxicological profile of this compound, its potential for safe use in various applications can be more accurately determined.

References

  • Gefitinib (Iressa) - A Review of its Use in Locally Advanced or Metastatic Non-Small Cell Lung Cancer. Drugs, 2009. [Link]

  • Fluconazole: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the management of vaginal candidiasis. International Journal of Antimicrobial Agents, 1999. [Link]

  • MTT Cell Viability Assay. JoVE (Journal of Visualized Experiments), 2017. [Link]

independent verification of 1-(3-Chloro-4-fluorophenyl)heptan-1-one biological data

Author: BenchChem Technical Support Team. Date: April 2026

An Independent Investigator's Guide to the Biological Characterization of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Authored by: Senior Application Scientist

Introduction: Charting Unexplored Biological Space

In the landscape of drug discovery and chemical biology, novel chemical entities present both a challenge and an opportunity. 1-(3-Chloro-4-fluorophenyl)heptan-1-one is one such compound. A derivative of the phenylketone scaffold, it features a halogenated aromatic ring and a seven-carbon aliphatic chain. While this compound is commercially available, a thorough review of the public scientific literature reveals a notable absence of published biological data.

This guide, therefore, serves not as a verification of existing data, but as a comprehensive roadmap for the de novo biological characterization of 1-(3-Chloro-4-fluorophenyl)heptan-1-one. We will outline a systematic, multi-tiered approach to elucidate its potential biological activities, identify its molecular targets, and contextualize its effects within established signaling pathways. Furthermore, we will propose relevant comparator compounds to benchmark its performance and provide detailed, validated protocols to ensure the generation of robust and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar novel chemical matter.

Tier 1: Foundational Biological Activity Screening

The initial phase of characterization aims to cast a wide net, identifying any overt biological effects of 1-(3-Chloro-4-fluorophenyl)heptan-1-one in a cellular context. This tier focuses on assessing general cytotoxicity and impact on cell proliferation, which are fundamental parameters for any compound being considered for further development.

Cytotoxicity Assessment

Rationale: Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which 1-(3-Chloro-4-fluorophenyl)heptan-1-one exhibits cytotoxic effects. This will inform the appropriate concentration range for subsequent, more sensitive assays and will help to distinguish between targeted, specific effects and general toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a panel of representative human cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(3-Chloro-4-fluorophenyl)heptan-1-one in appropriate cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Cell Proliferation Assay

Rationale: A reduction in cell number may not solely be due to cell death but could also result from an inhibition of cell division. A proliferation assay, such as the BrdU incorporation assay, specifically measures DNA synthesis and provides a more nuanced understanding of the compound's cytostatic effects.

Experimental Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU (5-bromo-2'-deoxyuridine) to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After the labeling period, fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and measure the colorimetric output using a microplate reader at the appropriate wavelength.

  • Data Analysis: Quantify the amount of BrdU incorporated into the DNA, which is directly proportional to the level of cell proliferation.

Data Summary and Interpretation

The results from these initial assays should be summarized in a table for clear comparison.

Assay Cell Line Endpoint Result for 1-(3-Chloro-4-fluorophenyl)heptan-1-one
MTT CytotoxicityHeLaIC50 (48h)To be determined
MTT CytotoxicityHEK293IC50 (48h)To be determined
BrdU ProliferationHeLaIC50 (48h)To be determined

A significant difference between the cytotoxicity and anti-proliferative IC50 values may suggest a cytostatic rather than a cytotoxic mechanism of action at lower concentrations.

Tier 2: Target Class Prediction and Mechanistic Elucidation

Based on the structure of 1-(3-Chloro-4-fluorophenyl)heptan-1-one, we can hypothesize potential biological targets. The phenylketone moiety is a common scaffold in medicinal chemistry and is present in a variety of enzyme inhibitors and receptor ligands. The halogen substitutions can influence binding affinity and metabolic stability.

Hypothesized Target Classes:
  • G-Protein Coupled Receptors (GPCRs): The lipophilic nature of the compound and the aromatic ring are features often found in GPCR ligands.

  • Kinases: The ketone group can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors.

  • Ion Channels: The overall structure may allow for interaction with hydrophobic pockets in ion channel proteins.

Proposed Experimental Workflow for Target Deconvolution

Caption: Tier 2 experimental workflow for target identification.

Broad-Based Target Screening

Rationale: To efficiently explore a wide range of potential targets, a commercially available target screening panel is recommended. These panels utilize various assay formats (e.g., radioligand binding, enzymatic assays) to assess the interaction of a compound with hundreds of molecular targets simultaneously.

Recommended Action: Submit 1-(3-Chloro-4-fluorophenyl)heptan-1-one for screening against a comprehensive panel, such as the Eurofins BioPrint® panel or the DiscoverX KINOMEscan®. A primary screen at a single high concentration (e.g., 10 µM) is a cost-effective first step.

Hit Validation and Dose-Response Analysis

Rationale: Any "hits" from the primary screen (typically defined as >50% inhibition or displacement) must be validated to confirm the activity and determine its potency.

Experimental Protocol: Target-Specific Dose-Response Assay

The specific protocol will depend on the identified target. For example, if a kinase is identified as a primary hit:

  • Reagents: Obtain the recombinant active kinase, its specific substrate, and ATP.

  • Assay Setup: In a 384-well plate, combine the kinase, a serial dilution of 1-(3-Chloro-4-fluorophenyl)heptan-1-one, and the substrate in an appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a defined period at room temperature or 30°C.

  • Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Comparator Compound Selection

For a confirmed kinase hit, a well-characterized inhibitor of that kinase should be used as a positive control and comparator. For example, if the target is identified as Abl kinase, Imatinib would be an appropriate comparator.

Compound Target IC50 (nM)
1-(3-Chloro-4-fluorophenyl)heptan-1-oneIdentified TargetTo be determined
Comparator Compound (e.g., Imatinib)Identified TargetLiterature Value / To be determined

Tier 3: Cellular and Pathway-Level Validation

Once a molecular target is validated, the next critical step is to determine if the compound engages this target in a cellular context and modulates the relevant signaling pathway.

Target Engagement in Cells

Rationale: It is essential to confirm that the compound can penetrate the cell membrane and bind to its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 1-(3-Chloro-4-fluorophenyl)heptan-1-one or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated, denatured proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Signaling Pathway Modulation

Rationale: To demonstrate a functional consequence of target engagement, the downstream signaling pathway of the identified target should be investigated.

Proposed Signaling Pathway Analysis Workflow

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Chloro-4-fluorophenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Chloro-4-fluorophenyl)heptan-1-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and align with federal and local regulatory standards.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-(3-Chloro-4-fluorophenyl)heptan-1-one for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood.[4] The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety goggles or glasses are essential to prevent accidental splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[1][4]

  • Body Protection: A lab coat should be worn to protect against skin contact.[4]

Core Principles of Halogenated Waste Disposal

The fundamental principle for disposing of 1-(3-Chloro-4-fluorophenyl)heptan-1-one is that it must be treated as a halogenated organic waste .[4][5] Halogenated compounds require specific disposal routes, often incineration at high temperatures, to prevent the formation of toxic byproducts.[6] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[4][7]

Step-by-Step Disposal Protocol

This protocol addresses the disposal of both small (residual) and bulk quantities of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

Part 1: Segregation and Containerization
  • Identify the Correct Waste Stream: Locate the designated "Halogenated Organic Waste" container in your laboratory.[4][5][7] These are typically separate from non-halogenated organic waste to ensure proper disposal and to manage costs, as the disposal of halogenated waste is often more expensive.[8]

  • Select a Compatible Container: The waste container must be made of a material compatible with the chemical. The original container is often the best choice for unused or obsolete chemicals.[9] For waste solutions, high-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free of leaks, and has a secure, threaded cap.[7][9][10]

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled.[9][10] The label must clearly state:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste 1-(3-Chloro-4-fluorophenyl)heptan-1-one"[10]

    • The approximate concentration and volume.

    • The date when waste was first added (the "accumulation start date").[10]

    • Any other components in the waste mixture with their approximate percentages.[8]

Part 2: Waste Accumulation and Storage
  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[9][11][12] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be under the control of laboratory personnel and away from heat sources or direct sunlight.[13]

  • Secondary Containment: It is best practice to store hazardous waste containers within secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[9]

  • Segregate Incompatibles: While this guide focuses on a single compound, always be mindful of chemical compatibility. Do not mix incompatible waste streams. For instance, never mix acids and bases in the same container.[5]

Part 3: Arranging for Final Disposal
  • Do Not Exceed Accumulation Limits: Laboratories are subject to regulations regarding the maximum amount of hazardous waste that can be accumulated and the timeframe for its removal.[10][11]

  • Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a waste pickup.[11]

  • Licensed Waste Disposal: Your institution will have a contract with a licensed hazardous waste disposal company that has an EPA identification number.[14] This ensures the waste is transported, treated, and disposed of in accordance with all federal and state regulations, following the "cradle-to-grave" principle of hazardous waste management.[15]

Decontamination of Empty Containers

An "empty" container that held 1-(3-Chloro-4-fluorophenyl)heptan-1-one must also be disposed of properly. For a container to be considered non-hazardous, it must be triple-rinsed.[9]

  • Rinsing Procedure: Use a solvent that can dissolve the compound (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as halogenated organic waste.[9]

  • Deface Label: After triple-rinsing, deface or remove the original chemical label.[9]

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[9]

Spill Management

In the event of a spill, the primary goal is to contain and clean it up safely.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large or volatile spills, evacuate the area and contact your EHS office.

  • Use a Spill Kit: For small, manageable spills, use a chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand).[16][17]

  • Collect and Dispose: The absorbent material used to clean the spill must be collected and disposed of as halogenated organic waste.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_special Special Cases Start Waste Generated: 1-(3-Chloro-4-fluorophenyl)heptan-1-one PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Empty Empty Container Start->Empty Assess Assess Quantity (Small/Residual vs. Bulk) Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate PPE->Assess Containerize Use Compatible, Labeled Container Segregate->Containerize Label Label with 'Hazardous Waste', Chemical Name, and Date Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Containment Use Secondary Containment Store->Containment Close Keep Container Tightly Closed Containment->Close EHS Contact EHS for Pickup Close->EHS Licensed Disposal by Licensed Hazardous Waste Vendor EHS->Licensed SpillClean Clean with Absorbent Spill->SpillClean SpillClean->Segregate TripleRinse Triple-Rinse with Solvent Empty->TripleRinse CollectRinsate Collect Rinsate as Halogenated Waste TripleRinse->CollectRinsate CollectRinsate->Segregate

Caption: Decision workflow for disposal of 1-(3-Chloro-4-fluorophenyl)heptan-1-one.

By adhering to these procedures, researchers can ensure they are not only advancing their scientific goals but are also upholding their responsibility to maintain a safe and sustainable laboratory environment.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Laboratory Chemical Waste Management - CSIR IIP. CSIR IIP.
  • Laboratory Chemical Waste Management Practices. (2020, January 22). Duke Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). UPenn EHRS - University of Pennsylvania.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell EHS.
  • Hazardous Waste Segregation. Unknown Source.
  • Understanding EPA Waste Rules: What You Need to Know. (2026, March 18). Maine Labpack.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • Safety Data Sheet - 3-Chloro-4-fluorophenylisothiocyanate. Fisher Scientific.
  • Safety Data Sheet - 2,4,5-Trichlorophenol. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2017, April 6). Central Glass.
  • Material Safety Data Sheet - 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. 3ASenrise.
  • Safety Data Sheet. (2023, July 26). MG Chemicals.
  • 1-(3-chloro-4-fluorophenyl)-2-cyclopropylethan-1-one - Chemical Substance Information. NextSDS.
  • Safety Data Sheet - WR1 tablets 0.03 Patinal®. (2022, September 6). Merck.
  • Safety Data Sheet - 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol. (2025, November 6). Sigma-Aldrich.
  • 1-(3-Chloro-4-fluoro-phenyl)-pentan-1-one. Sigma-Aldrich.
  • Safety Data Sheet - VISOCOLOR ECO Chloride. (2024, August 19). Carl ROTH.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Heptan-2-one. (2012, January 2). ECHA CHEM.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 1-(4-Chloro-phenyl)-heptan-1-one. Sigma-Aldrich.
  • 3-(3-chloro-4-fluorophenyl)-1-((3R,6S)-6-(3-cyanophenyl)bicyclo[4.1.0]heptan-3-yl)-1-(2-((R)-3-hydroxypyrrolidin-1-yl)ethyl)urea. PubChem.
  • Safety Data Sheet. TargetMol.
  • 1-(4-chloro-3-fluorophenyl)heptan-1-one. Molport.
  • 7-CHLORO-1-(3-CHLORO-4-FLUOROPHENYL)-1-OXOHEPTANE. NextSDS.
  • Toxicity of Possible Impurities and By-products in Fluorocarbon Products. ECETOC.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.